Product packaging for DL-Canavanine(Cat. No.:CAS No. 13269-28-8)

DL-Canavanine

Cat. No.: B11929358
CAS No.: 13269-28-8
M. Wt: 176.17 g/mol
InChI Key: FSBIGDSBMBYOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Canavanine is a non-proteinogenic amino acid analog of L-arginine, where a methylene group is replaced by an oxygen atom in the guanidino moiety . This structural similarity makes it a potent antimetabolite with broad research applications across cellular and microbiological studies. Its primary mechanism of action involves being mistakenly recognized by arginyl-tRNA synthetase, leading to its incorporation into nascent proteins in place of L-arginine. This results in the production of aberrant, non-functional proteins (canavanyl proteins) that can disrupt essential cellular processes, ultimately inhibiting cell growth and proliferation . In cancer research, L-canavanine has demonstrated significant antineoplastic activity against various human cancer cell lines, including pancreatic and lung adenocarcinomas. Studies have shown it can induce G1 cell cycle arrest, upregulate tumor suppressor p53 and cyclin-dependent kinase inhibitor p21/WAF1, and cause the dephosphorylation of the retinoblastoma protein . It is investigated both as a standalone cytotoxic agent and for its potential to enhance the efficacy of other chemotherapeutic treatments . In microbiology, research indicates that L-canavanine acts as an allelochemical and quorum-sensing inhibitor . It is released into the soil by plants like hairy vetch, altering the soil microbial community by enriching Firmicutes and Actinobacteria while suppressing Proteobacteria . Furthermore, it interferes with the quorum-sensing systems of bacteria such as Sinorhizobium meliloti , inhibiting the production of symbiotically important exopolysaccharides . As a biochemical tool, this compound serves as a selective inhibitor of inducible nitric oxide synthase (iNOS or NOS II), making it valuable for studying nitric oxide signaling pathways . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N4O3 B11929358 DL-Canavanine CAS No. 13269-28-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13269-28-8

Molecular Formula

C5H12N4O3

Molecular Weight

176.17 g/mol

IUPAC Name

2-amino-4-(diaminomethylideneamino)oxybutanoic acid

InChI

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)

InChI Key

FSBIGDSBMBYOPN-UHFFFAOYSA-N

Canonical SMILES

C(CON=C(N)N)C(C(=O)O)N

Color/Form

Crystals from absolute alcohol

melting_point

184 °C
MP: 172 °C

solubility

Very soluble in water
Insoluble in alcohol, ether, benzene

Origin of Product

United States

Biological Occurrence and Distribution of Dl Canavanine

Phylogeny and Taxonomy of Producing Organisms

The production of canavanine is a significant trait used in the taxonomic classification of the legume family (Leguminosae or Fabaceae). researchgate.netcdnsciencepub.com Its presence is largely restricted to a specific subfamily, providing clues to the evolutionary relationships between different legume groups.

Leguminosae Family and Subfamilies (e.g., Lotoidea)

Canavanine is predominantly found within the Papilionoideae subfamily of the Leguminosae family. researchgate.netcdnsciencepub.com It is notably absent in the other two subfamilies, Mimosoideae and Caesalpinioideae, suggesting an early evolutionary divergence of these groups from the Papilionoideae line. researchgate.netcdnsciencepub.com Within the Papilionoideae, the distribution of canavanine is not uniform. For instance, it has not been detected in the tribes Podalyrieae and Sophoreae. cdnsciencepub.com However, its presence in most "advanced" tribes of the Papilionoideae has led to its use as a chemotaxonomic marker to define a "canavanine accumulating" (CA) clade. researchgate.net This clade includes a majority of agriculturally significant legumes. researchgate.net

Specific Genera and Species Exhibiting Prolific Accumulation (e.g., Canavalia, Dioclea, Vicia)

Several genera within the Papilionoideae are known for their significant accumulation of canavanine. Prominent among these are Canavalia, Dioclea, and certain species of Vicia. researchgate.netnih.gov

Canavalia : The jack bean, Canavalia ensiformis, is a well-known producer of canavanine, with concentrations in the seeds reaching as high as 4% of their dry weight. nih.govusda.gov Other species within this genus, such as Canavalia cathartica and Canavalia maritima, also accumulate significant quantities of this compound in their various tissues. researchgate.net Studies on Canavalia gladiata (sword bean) have reported canavanine levels varying from 2.8% to 4.1% in processed seeds. researchgate.net

Dioclea : Dioclea megacarpa, a neotropical legume, is another notable canavanine accumulator. researchgate.net Its seeds contain substantial concentrations of this non-protein amino acid, which plays a role in defending against seed predators. researchgate.netresearchgate.net

Vicia : The genus Vicia (vetches) shows a more varied pattern of canavanine accumulation. A study of 47 Vicia species found that canavanine was a major constituent in the seeds of 17 species. nih.gov For example, hairy vetch (Vicia villosa) is known to contain abundant levels of canavanine in its seeds and sprouts. nih.govfrontiersin.org However, canavanine is absent in some other Vicia species.

The following table provides a summary of canavanine-producing genera and species:

GenusSpeciesCommon NameReference
CanavaliaensiformisJack Bean nih.govusda.gov
gladiataSword Bean researchgate.net
cathartica researchgate.net
maritima researchgate.net
Diocleamegacarpa researchgate.netresearchgate.net
ViciavillosaHairy Vetch nih.govfrontiersin.org
disperma nih.gov
MedicagosativaAlfalfa nih.govnih.gov
HedysarumalpinumEskimo Potato researchgate.net
Robiniapseudo-acaciaBlack Locust koreascience.kr
WistariafloribundaJapanese Wisteria koreascience.kr

Accumulation and Storage Patterns

Canavanine accumulation is not uniform throughout the plant; its concentration varies significantly between different tissues and at different developmental stages.

Seed-Specific Concentrations and Nitrogen Allocation

Seeds are the primary sites of canavanine accumulation, where it can constitute a significant portion of the dry weight and total nitrogen. wikipedia.orgnih.gov In 26 cultivars of alfalfa (Medicago sativa), canavanine concentrations in seeds ranged from 6 to 16 mg/g of dry weight, accounting for over 70% of the total soluble nitrogen. nih.gov The majority of this canavanine is stored in the cotyledons. nih.gov In jack bean (Canavalia ensiformis), canavanine can make up as much as 4% of the seed's dry weight. nih.gov This high concentration serves a dual purpose: it acts as a potent defensive chemical against herbivores and pathogens and represents a major reserve of nitrogen for the developing embryo during germination. wikipedia.orgnih.gov The pattern of canavanine mobilization in jack bean fruits is similar to that of total nitrogen, supporting its role as a nitrogen transport and storage compound. nih.gov

The following table shows the canavanine content in the seeds of various legumes:

SpeciesCanavanine Content (% of dry weight)Reference
Canavalia ensiformis (Jack Bean)up to 4% nih.gov
Canavalia gladiata (Sword Bean)2.8 - 4.1% (processed seeds) researchgate.net
Dioclea megacarpaHigh concentration researchgate.net
Medicago sativa (Alfalfa)0.6 - 1.6% nih.gov
Hedysarum alpinum1.2% wikipedia.org

Presence in Vegetative Tissues and Root Exudates

While seeds have the highest concentrations, canavanine is also present in other parts of the plant, including vegetative tissues and root exudates. koreascience.krnih.gov In Canavalia ensiformis, the developing leaves possess the enzymatic machinery to synthesize canavanine. nih.gov Studies on Robinia pseudo-acacia, Wistaria floribunda, and Canavalia lineata have shown that canavanine is a significant component of the free amino acids in roots and leaves during both dormant and fertilizing seasons, suggesting it functions as a nitrogen-storing compound throughout the plant's life cycle. koreascience.kr

Furthermore, canavanine is released from the roots of some legumes into the surrounding soil, a process known as exudation. nih.govnih.gov Research on hairy vetch (Vicia villosa) has demonstrated that L-canavanine is exuded from the roots, particularly during the early stages of seedling growth. nih.govfrontiersin.org The concentration of exuded canavanine in the rhizosphere of hairy vetch was found to increase for the first two weeks after germination before declining. nih.gov Similarly, alfalfa (Medicago sativa) seedlings have been shown to exude canavanine into their environment. nih.gov This exudation has implications for the plant's interactions with soil microbes and other plants. nih.govnih.gov

Ecological Context of Natural Distribution

The distribution of canavanine-producing legumes is influenced by various ecological factors, and the presence of this compound, in turn, shapes the plant's ecological interactions. Legumes, in general, play a crucial role in ecosystems due to their ability to fix atmospheric nitrogen, which enriches the soil. cpsjournal.org Canavanine contributes to this by serving as a significant nitrogen sink. nih.gov

The production of canavanine is a key component of the plant's defense strategy against herbivores and pathogens. wikipedia.orgnih.gov Its structural similarity to arginine allows it to be mistakenly incorporated into the proteins of organisms that consume it, leading to the formation of aberrant and non-functional proteins. nih.gov This toxicity provides a strong selective pressure, favoring the survival of canavanine-producing plants in environments with high herbivore pressure.

The exudation of canavanine into the soil also has ecological consequences. nih.gov It can act as an allelopathic agent, influencing the growth of neighboring plants and the composition of the soil microbial community. nih.govnih.govmdpi.com For example, in hairy vetch, root-exuded L-canavanine has been shown to alter the soil microbial diversity. nih.govfrontiersin.org This suggests that canavanine plays a role in structuring the plant's immediate environment to its benefit. The ability of certain rhizosphere bacteria to utilize canavanine as a nutrient source further highlights the complex ecological web surrounding these plants. nih.gov

Biosynthesis and Catabolism of Dl Canavanine

Biosynthetic Pathways in Higher Plants

The synthesis of L-canavanine in higher plants, particularly in legumes like the jack bean (Canavalia ensiformis), involves a pathway that shows parallels to the urea (B33335) cycle. nih.gov This process ensures the accumulation of canavanine, which can constitute up to 12% of the seed's dry weight, providing a vital nitrogen source for the growing embryo and a potent defense mechanism against herbivores. nih.gov

Precursor Utilization and Metabolic Intermediates (e.g., O-ureido-L-homoserine)

The primary route for L-canavanine biosynthesis involves the utilization of L-canaline as a direct precursor. nih.gov The pathway proceeds through the formation of a key metabolic intermediate, O-ureido-L-homoserine. nih.govresearchgate.net Labeled-precursor feeding studies using seedlings of the jack bean have provided strong evidence for this biosynthetic sequence, establishing it as a significant in vivo route for canavanine production. nih.gov This anabolic process is distinct from the degradative pathways and is analogous to parts of the Krebs-Henseleit ornithine-urea cycle found in mammals. nih.gov

Enzymatic Steps and Key Enzymes in Anabolism

Table 1: Key Steps in L-Canavanine Biosynthesis

Step Precursor Intermediate/Product Key Process
1 L-Canaline O-ureido-L-homoserine Ureidonation

Catabolic Pathways and Metabolic Fate

During germination, stored L-canavanine is catabolized to provide nitrogen and carbon for the developing seedling. oup.comnih.gov This breakdown process detoxifies the compound and recycles its constituent elements into essential metabolites. oup.com

Hydrolytic Cleavage to L-Canaline and Urea (Arginase-mediated)

The initial and pivotal step in canavanine catabolism is its hydrolysis by the enzyme arginase (L-arginine amidinohydrolase, EC 3.5.3.1). nih.govresearchgate.net This enzyme cleaves L-canavanine to produce L-canaline and urea. nih.govresearchgate.net In canavanine-producing plants like the jack bean, arginase efficiently mediates this reaction. researchgate.net Studies comparing the arginase from jack bean and the canavanine-free soybean show that the jack bean enzyme has a significantly higher affinity for canavanine. researchgate.net

Table 2: Kinetic Properties of Arginase from Jack Bean

Substrate Apparent Kₘ (mM) Source Organism
L-Arginine 7 - 8 Jack Bean (Canavalia ensiformis)
L-Canavanine 38 Jack Bean (Canavalia ensiformis)

Data sourced from kinetic analyses of affinity-purified mitochondrial arginase. researchgate.net

This arginase-mediated cleavage is considered a distinct degradative phase of canavanine metabolism. nih.gov

Urea Hydrolysis (Urease-mediated)

The urea produced from the arginase-mediated breakdown of canavanine is further metabolized by the enzyme urease (EC 3.5.1.5). Urease catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. nih.govnih.gov This step is crucial for mobilizing the nitrogen stored in the guanidino group of canavanine for use in synthesizing other amino acids and essential nitrogenous compounds. nih.gov In some specialist herbivores, such as the larvae of the bruchid beetle Caryedes brasiliensis, extraordinarily high urease activity is a key component of their detoxification mechanism, allowing them to utilize canavanine as a primary nitrogen source. nih.gov

Formation of Homoserine and Ammonia

Table 3: Summary of L-Canavanine Catabolism

Step Substrate Products Enzyme
1 L-Canavanine L-Canaline, Urea Arginase
2 Urea Ammonia, Carbon Dioxide Urease

Table of Mentioned Compounds

Compound Name
DL-Canavanine
L-Canavanine
L-Arginine
O-ureido-L-homoserine
L-Canaline
Urea
Ammonia
L-Homoserine

Metabolic Recycling and Nitrogen Mobilization

A primary biological function of canavanine in the seeds of leguminous plants is as a nitrogen storage compound. wikipedia.orgnih.govnih.gov During germination and seedling development, this stored nitrogen must be efficiently mobilized and recycled to support new growth. nih.govoup.com The catabolism of canavanine provides the developing plant with essential ammoniacal nitrogen and respiratory carbon. nih.govoup.com

In jack bean (Canavalia ensiformis), canavanine stored in the cotyledons is transported effectively to the growing, aboveground parts of the plant, but not to the roots. nih.govresearchgate.net Studies using isotopically labeled urea ([¹⁵N]urea), a product of canavanine's primary degradation, show rapid incorporation of the ¹⁵N into the amino nitrogen of glutamic acid and glutamine, key molecules in nitrogen assimilation. nih.govresearchgate.net This demonstrates a direct link between canavanine breakdown and the synthesis of other essential amino acids. nih.gov

The process of nitrogen mobilization is not limited to the plant itself. In specialized herbivores like the beetle Caryedes brasiliensis, canavanine is not merely detoxified but is actively used as a nitrogen source. wikipedia.orgnih.gov The beetle's larvae possess high levels of urease, which facilitates the conversion of canavanine-derived urea into ammonia. nih.gov This ammonia is then fixed into organic compounds, allowing the larvae to synthesize their own amino acids and thrive on a diet that is toxic to most other insects. wikipedia.orgnih.gov

Furthermore, canavanine exuded from the roots of plants like hairy vetch (Vicia villosa) can influence the surrounding soil microbiome. frontiersin.org The presence of canavanine enriches for microbes that can utilize it, altering metabolic pathways in the soil. frontiersin.org For instance, it has been observed to enrich the L-arginine degradation pathway in the soil microbial community, suggesting that these microorganisms adapt to use the exuded canavanine as a nitrogen-rich substrate. frontiersin.org This ecological cycle highlights how canavanine's role in nitrogen mobilization extends beyond the plant to shape its immediate microbial environment. frontiersin.org

Molecular Mechanisms of Dl Canavanine Action As an Antimetabolite

Competitive Substrate Mimicry of L-Arginine

L-Canavanine's primary mechanism of action begins with its remarkable structural resemblance to the proteinogenic amino acid, L-arginine. uchicago.edunih.gov As the guanidinooxy structural analogue of L-arginine, its shape and charge distribution are sufficiently similar to deceive cellular machinery that normally recognizes and processes arginine. uchicago.eduresearchgate.net The key structural difference is the substitution of a methylene (B1212753) group (-CH2-) in the side chain of arginine with an oxygen atom (-O-) in canavanine, forming a δ-oxa-arginine. mdpi.comnih.govnih.gov

This molecular mimicry allows L-canavanine to act as a potent competitive antagonist and antimetabolite of L-arginine in a wide array of organisms. uchicago.edunih.govresearchgate.net It competes with arginine for binding to various enzymes and transport systems involved in arginine metabolism and utilization. uchicago.eduresearchgate.net However, a critical physicochemical distinction between the two molecules lies in the basicity of their respective guanidinium (B1211019) groups. The introduction of the electronegative oxygen atom in canavanine's side chain significantly lowers the pKa of its oxyguanidino group (pKa ≈ 7.0) compared to the highly basic guanidino group of arginine (pKa ≈ 12.5-13.8). researchgate.netnih.gov This difference is fundamental to the subsequent disruption of protein structure and function.

Table 1: Structural and Physicochemical Comparison of L-Arginine and L-Canavanine
PropertyL-ArginineL-CanavanineReference
Systematic Name(S)-2-amino-5-guanidinopentanoic acid(S)-2-amino-4-(guanidinooxy)butanoic acid nih.gov
Key Side Chain GroupGuanidinoGuanidinooxy uchicago.edu
Structural Difference-CH2-CH2-NH--O-CH2-CH2-NH- mdpi.comnih.gov
Side Chain pKa~12.5 - 13.8~7.0 - 7.4 researchgate.netnih.gov

Disruption of Protein Synthesis and Function

The cytotoxicity of DL-canavanine is intrinsically linked to its ability to interfere with the fidelity of protein synthesis. By posing as arginine, it bypasses the cell's quality control mechanisms and becomes a substrate for the protein synthesis machinery, leading to a cascade of disruptive events.

Arginyl-tRNA Synthetase Misacylation

The central event initiating the disruption of protein synthesis is the misrecognition and subsequent charging of L-canavanine by arginyl-tRNA synthetase (ArgRS). tandfonline.comnih.gov This enzyme is responsible for the first step of protein synthesis: attaching the correct amino acid, arginine, to its corresponding transfer RNA (tRNAArg). embopress.org In many species, the ArgRS enzyme cannot effectively discriminate between L-arginine and L-canavanine due to their structural similarity. uchicago.edunih.govuni-konstanz.de

As a result, ArgRS mistakenly catalyzes the aminoacylation reaction with canavanine, forming canavanyl-tRNAArg. uni-konstanz.deresearchgate.net This process involves the creation of an enzyme-bound aminoacyl-adenylate intermediate, followed by the transfer of the amino acid to the 3'-hydroxyl group of the cognate tRNA. tandfonline.com The formation of mischarged canavanyl-tRNAArg is a critical error, as it introduces the non-proteinogenic amino acid into the pool of molecules available for ribosomal protein synthesis. uni-konstanz.denih.gov Interestingly, some canavanine-producing plants and organisms that have co-evolved with them possess a highly discriminatory ArgRS that can distinguish between the two amino acids, thus avoiding autotoxicity. uni-konstanz.deresearchgate.net

Incorporation into Nascent Polypeptide Chains

Once canavanyl-tRNAArg is formed, it is utilized by the ribosome during the translation process. mdpi.com The ribosome, reading the genetic code from messenger RNA (mRNA), does not distinguish between arginyl-tRNAArg and canavanyl-tRNAArg. When an arginine codon (e.g., CGU, CGC, CGA, CGG, AGA, AGG) appears at the ribosomal A-site, the misacylated canavanyl-tRNAArg can bind and deliver canavanine to the growing polypeptide chain. nih.gov

This results in the incorporation of canavanine into the primary sequence of proteins in place of arginine. researchgate.netnih.govnih.gov The extent of this incorporation can be significant. For example, in studies with the tobacco hornworm (Manduca sexta), a canavanine-sensitive insect, the molecule is readily incorporated into newly synthesized proteins. nih.gov In contrast, organisms that are resistant to or can utilize canavanine have developed mechanisms to prevent this incorporation. nih.gov Research on human glioblastoma cells demonstrated that after 48 hours of exposure to 50 µM canavanine, approximately 12.6% of all arginine sites in proteins were occupied by canavanine. nih.gov This direct substitution is the root cause of the formation of aberrant proteins. nih.gov

Formation of Structurally Aberrant "Canavanyl Proteins"

The substitution of arginine with canavanine leads to the synthesis of structurally anomalous proteins, often referred to as "canavanyl proteins". researchgate.netnih.govresearchgate.net These proteins contain canavanine residues at positions that the genetic code specified for arginine. researchgate.net The presence of this analogue within the polypeptide chain has profound consequences for the protein's higher-order structure and, consequently, its biological function. nih.govresearchgate.net The accumulation of these defective proteins disrupts cellular homeostasis and can lead to cell death. tandfonline.comnih.gov

Table 2: Research Findings on Canavanine Incorporation and Effects
Organism/Cell LineFindingSignificanceReference
Manduca sexta (tobacco hornworm)Readily incorporates canavanine into newly synthesized proteins.Demonstrates susceptibility and the direct link between incorporation and toxicity. nih.gov
Caryedes brasiliensis (beetle)Fails to accumulate significant canavanyl proteins.Shows a mechanism of resistance via a highly discriminatory ArgRS. nih.govwikipedia.org
Human Glioblastoma Cells (U251MG)~12.6% of arginine sites occupied by canavanine after 48h treatment.Quantifies the extent of misincorporation in a human cancer cell line. nih.gov
IMR-90 FibroblastsProteins made with canavanine degraded twice as fast as normal proteins.Indicates cellular recognition of aberrant proteins and increased proteolysis. nih.gov
Pseudomonas canavaninivoransPossesses an editing enzyme (CtdA) that removes canavanine from mischarged tRNAArg.Reveals a novel bacterial defense mechanism against canavanine toxicity. nih.govnih.gov

The substitution of arginine with canavanine has a significant impact on the final three-dimensional structure of the protein. nih.gov This is primarily due to the lower basicity (pKa) of canavanine's side chain compared to arginine's. researchgate.nettandfonline.comnih.gov Arginine's highly basic guanidinium group is often protonated at physiological pH, allowing it to form strong ionic bonds and hydrogen bonds that are crucial for stabilizing the protein's tertiary and quaternary structures. tandfonline.com

The structural aberrations in canavanyl proteins inevitably lead to a severe impairment or complete loss of their biological function. tandfonline.comnih.govresearchgate.net For enzymes, the precise three-dimensional arrangement of amino acids in the active site is paramount for substrate binding and catalysis. The altered conformation of canavanyl-containing enzymes can distort the active site, preventing proper interaction with substrates and cofactors, thereby reducing or eliminating catalytic activity. tandfonline.comresearchgate.net

Beyond enzymes, the functions of other proteins are also compromised. Structural proteins may lose their integrity, regulatory proteins may fail to bind to their targets (like DNA or other proteins), and transport proteins may become non-functional. uchicago.edunih.gov This widespread disruption of protein function across the proteome leads to a catastrophic failure of essential cellular processes, including DNA and RNA metabolism, signal transduction, and maintenance of structural components. uchicago.eduresearchgate.netresearchgate.net

Protein-Based Sequestration and Turnover of Canavanyl Proteins

The incorporation of L-canavanine in place of L-arginine during protein synthesis results in the formation of structurally aberrant "canavanyl proteins". wikipedia.org These modified proteins can lead to significant disruption of cellular functions, including the metabolism of RNA and DNA, and protein synthesis itself. uchicago.edu Organisms that are sensitive to canavanine must possess mechanisms to manage these defective proteins. One key strategy is the sequestration and subsequent turnover, or degradation, of these canavanine-containing proteins.

Protein-based sequestration of canavanine can prevent the turnover and clearance of the free amino acid, contributing to the compound's antimetabolic properties. nih.gov The degradation of canavanyl proteins is a critical detoxification process. In the yeast Saccharomyces cerevisiae, proteins containing canavanine are degraded more rapidly than normal proteins. nih.gov Studies have shown that after exposure to canavanine, the degradation of canavanine-containing proteins in yeast cells can reach an initial rate of nearly 10% per hour when shifted to a medium rich in arginine. nih.gov This rapid turnover is crucial for cellular survival. A fraction of these aberrant proteins, characterized by a high turnover rate, constituted 8.3% of total proteins under these conditions, with a half-life of about 0.46 hours. nih.gov The degradation of most short-lived proteins in eukaryotic cells is handled by the ubiquitin-proteasome system (UPS), which involves tagging proteins for destruction by the 26S proteasome. researchgate.netscienceopen.com While specific studies on canavanyl proteins are ongoing, it is understood that complex networks involving chaperones and proteasomes are responsible for eliminating misfolded or abnormal proteins to maintain cellular protein homeostasis. scienceopen.com

Mechanisms of Translational Fidelity in Preventing Canavanine Incorporation

To avoid the toxic effects of incorporating canavanine into their proteome, some organisms have evolved sophisticated mechanisms to ensure translational fidelity. These systems act as a primary line of defense, preventing the misincorporation from happening in the first place. A key challenge is that arginyl-tRNA synthetase (ArgRS), the enzyme responsible for attaching arginine to its corresponding transfer RNA (tRNA), often cannot effectively distinguish between L-arginine and its structural analog, L-canavanine. uchicago.edupeerj.com This leads to the erroneous formation of canavanyl-tRNAArg.

A primary mechanism for preventing canavanine incorporation is the enzymatic proofreading and editing of mischarged tRNAs. Recently, a standalone editing protein, Canavanyl-tRNAArg deacylase (CtdA), was discovered in bacteria that live in association with canavanine-producing plants. nih.govnih.gov This enzyme specifically recognizes and deacylates (removes) canavanine from mischarged tRNAArg, effectively hydrolyzing canavanyl-tRNAArg before the canavanine can be added to a growing polypeptide chain. nih.govresearchgate.netnih.gov

The activity of CtdA is crucial for organisms exposed to canavanine. nih.gov It is the first identified trans-editing enzyme known to act on a tRNA mischarged with a non-proteinogenic amino acid. researchgate.netbiorxiv.org Research has demonstrated that bacterial strains lacking the CtdA gene (knockout strains) exhibit severe growth defects when grown in media containing canavanine. nih.govnih.gov Furthermore, proteomic analysis of these knockout strains reveals a significant increase in the amount of canavanine incorporated into their proteins. nih.govnih.gov For instance, in a Pseudomonas canavaninivorans strain with a deleted CtdA gene, the level of canavanylated peptides increased by 19-fold compared to the wild type. nih.gov This highlights the critical role of CtdA in ensuring translational fidelity and mitigating canavanine toxicity. nih.govoup.com

**Table 1: Impact of CtdA Deletion on *P. canavaninivorans***

Strain Genetic Modification Phenotype in Canavanine Media Canavanine Incorporation Reference
Wild Type None Normal Growth Baseline (Low) nih.gov
ΔCtdA Deletion of CtdA gene Severe Growth Defects ~19-fold increase vs. Wild Type nih.gov
ΔCtdA ΔCanγL Double deletion of CtdA and canavanine-γ-lyase Pronounced Growth Defects ~33-fold increase vs. Wild Type nih.gov

The expression of detoxification enzymes like CtdA is often tightly regulated. In many bacteria, genes involved in canavanine and guanidine (B92328) metabolism are controlled by riboswitches, which are regulatory segments of messenger RNA (mRNA) that bind directly to a small molecule ligand to affect gene expression. nih.govresearchgate.net Specifically, several classes of guanidine-sensing riboswitches (guanidine-I, -II, -III, and -IV) have been identified. nih.govbiorxiv.orgnih.gov These riboswitches respond to the presence of guanidine, a nitrogen-rich compound that can be a metabolic byproduct of canavanine degradation. nih.govasm.org

The CtdA gene is frequently located downstream of a guanidine riboswitch. nih.govnih.gov This genetic arrangement creates a functional link between guanidine sensing and canavanine detoxification. nih.govoup.com When canavanine is degraded, it can produce guanidine (or hydroxyguanidine), which then binds to the riboswitch. nih.gov This binding event typically activates the expression of the downstream genes, acting as a genetic "ON" switch. nih.gov For example, the guanidine-I riboswitch works by preventing the formation of a terminator structure in the mRNA, allowing transcription to proceed into the coding region of the gene. nih.gov Therefore, the cell uses guanidine as an indicator for the presence of the toxic antimetabolite canavanine, triggering the production of the CtdA enzyme to specifically counteract the threat of tRNAArg misacylation. nih.govoup.com This regulatory network allows bacteria to mount a swift and specific defense against canavanine toxicity. biorxiv.org

Interference with Enzymatic Pathways Beyond Protein Synthesis

The toxic effects of this compound are not limited to its incorporation into proteins. As a potent structural analog of L-arginine, it interferes with numerous other metabolic and enzymatic pathways where arginine is a substrate or regulator. uchicago.edu

This compound acts as a competitive antagonist to L-arginine, disrupting its normal metabolic functions and cellular uptake. aacrjournals.orgnih.gov This inhibition has been observed across various organisms, from bacteria to plants and animal cells. uchicago.edu Canavanine can interfere with arginine utilization in rapidly dividing tissues, as seen in plant roots where it depresses arginine consumption. researchgate.net In human cancer cell lines, canavanine's antimetabolite action is pronounced, especially under conditions of arginine deprivation, where it inhibits cell proliferation. peerj.comnih.gov

The structural similarity between canavanine and arginine allows canavanine to compete for the same membrane transport proteins responsible for arginine uptake. mdpi.com This competition reduces the intracellular availability of arginine, a crucial amino acid for various cellular processes, including the synthesis of nitric oxide and polyamines. mdpi.comfrontiersin.org Furthermore, canavanine can inhibit arginine-dependent enzymes. For example, it has been shown to be a potent inhibitor of nitric oxide synthase (NOS) activity in both mammalian and plant systems, thereby reducing the production of nitric oxide, a key signaling molecule. frontiersin.org

A well-documented example of canavanine's enzymatic interference is its inactivation of microbial arginine deiminase (ADI). nih.govunm.edu ADI is an enzyme found in many microorganisms that catalyzes the hydrolysis of L-arginine to L-citrulline and ammonia (B1221849), a key step in an energy-yielding metabolic pathway. nih.govcgl.org.cn

Canavanine acts as a slow substrate and a time-controlled, mechanism-based inhibitor of ADI. acs.orgacs.orgnih.gov The catalytic mechanism of ADI involves the formation of a Cys-alkylthiouronium ion intermediate. nih.govunm.edu When canavanine binds to the enzyme, it also forms this intermediate. However, the subsequent steps diverge from the normal reaction. The intermediate formed with canavanine partitions between two pathways: one leads to the slow formation of the product O-ureido-L-homoserine, while the other leads to the formation of an inactive enzyme adduct. nih.gov This inactive form is a stable Cys-alkylisothiourea or Cys-alkylthiocarbamate adduct, which effectively sequesters the enzyme and halts its catalytic activity. nih.gov Kinetic studies have shown that for all ADIs tested, the catalytic efficiency (kcat/Km) for canavanine is approximately 100-fold lower, and the turnover rate (kcat) is about 10-fold lower than for the natural substrate, arginine. unm.edu This demonstrates that the oxygen-for-methylene substitution in canavanine significantly retards both the formation and, more critically, the hydrolysis of the covalent enzyme adduct, leading to temporary or, in some cases, irreversible inactivation. nih.govacs.org

Table 2: Kinetic Parameters for ADI-Catalyzed Hydrolysis of L-Arginine and L-Canavanine

Enzyme Source Substrate Km (mM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
Pseudomonas aeruginosa L-Arginine 0.28 34 1.2 x 10⁵ unm.edu
L-Canavanine 1.3 2.0 1.5 x 10³ unm.edu
Bacillus cereus L-Arginine 0.09 23 2.5 x 10⁵ unm.edu
L-Canavanine 0.44 1.7 3.9 x 10³ unm.edu
Escherichia coli L-Arginine 0.15 29 1.9 x 10⁵ unm.edu
L-Canavanine 0.60 4.0 6.7 x 10³ unm.edu
Burkholderia mallei L-Arginine 0.15 40 2.7 x 10⁵ unm.edu
L-Canavanine 0.80 1.5 1.9 x 10³ unm.edu
Giardia intestinalis L-Arginine 0.03 12 4.0 x 10⁵ unm.edu
L-Canavanine 0.18 0.8 4.4 x 10³ unm.edu

Table of Mentioned Compounds

Compound Name
This compound
L-Arginine
Canavanyl-tRNAArg
Arginyl-tRNAArg
Guanidine
Hydroxyguanidine
O-ureido-L-homoserine
L-Citrulline
Nitric Oxide
Polyamines
Ammonia
Ornithine
Homoserine
Agmatine
N-carbamoyl putrescine
Canaline (B555070)
Thialysine
ATP

Formation of Canaline-Pyridoxal Phosphate Oximes and Enzyme Inactivation

One of the significant pathways of canavanine's antimetabolic activity involves its enzymatic conversion to L-canaline. Canavanine is cleaved by the enzyme arginase, yielding urea (B33335) and L-canaline, a structural analogue of ornithine. researchgate.net Canaline itself is a highly potent enzyme inhibitor, particularly targeting enzymes that require pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, as a coenzyme. documentsdelivered.comoup.com

The inhibitory action of canaline is due to its unique amino-oxy functional group, which is highly reactive toward the aldehyde group of PLP. oup.comdrugbank.com Canaline and PLP react to form a stable oxime, a type of covalent bond. oup.comnih.gov This complex formation effectively sequesters the PLP coenzyme, rendering the enzyme inactive. documentsdelivered.com This mechanism has been demonstrated to inhibit a variety of PLP-dependent enzymes, including aminotransferases and decarboxylases. documentsdelivered.comnih.gov

Research has shown that L-canaline is an especially powerful inhibitor of ornithine aminotransferase. oup.comnih.gov Spectral analysis confirms that canaline forms an oxime-type compound with the PLP coenzyme bound to this enzyme, leading to what is described as irreversible inhibition. oup.comnih.gov The high reactivity of canaline with PLP-dependent enzymes makes it one of the most potent inhibitors known for this class of enzymes. documentsdelivered.com

Deleterious Effects on Central Metabolic Cycles (e.g., Tricarboxylic Acid Cycle via α-ketoglutarate oxime formation)

The toxic effects of this compound extend to the disruption of central metabolic pathways, including the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. This interference is mediated by its metabolite, L-canaline. The TCA cycle is a fundamental series of chemical reactions used by aerobic organisms to generate energy through the oxidation of acetate (B1210297) derived from carbohydrates, fats, and proteins into carbon dioxide. pixorize.com

A crucial intermediate in this cycle is α-ketoglutarate (also known as 2-oxoglutarate), which is an α-keto acid. weizmann.ac.ilfrontiersin.org L-canaline has been shown to react with α-keto acids to form stable oximes. nih.gov By reacting with α-ketoglutarate, canaline effectively removes this essential substrate from the TCA cycle. The formation of the canaline-α-ketoglutarate oxime depletes the pool of α-ketoglutarate available for the enzyme α-ketoglutarate dehydrogenase, thereby creating a metabolic block and disrupting the cyclical flow of the pathway. nih.govnih.gov This disruption severely impairs cellular respiration and energy production.

Perturbations in Cellular Signaling and Stress Responses

This compound significantly perturbs cellular signaling pathways and induces stress responses, primarily through its role as an arginine analogue. These disruptions affect nitric oxide signaling, induce nitro-oxidative stress, and alter the balance of both the antioxidant enzyme system and polyamine metabolism.

Inhibition of Nitric Oxide (NO) Synthesis (NOS-like activity)

As a close structural analogue of L-arginine, canavanine is a well-documented competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for synthesizing nitric oxide (NO) from L-arginine. pixorize.comnih.gov This inhibition has been observed in a wide range of organisms, from mammals to plants. oup.comnih.govnih.gov In animal studies, L-canavanine is often used as a selective inhibitor of the inducible form of nitric oxide synthase (iNOS), which is typically expressed during inflammatory responses. oup.comnih.govebm-journal.org

In plant systems, canavanine has been shown to potently inhibit arginine-dependent NOS-like activity. For instance, in studies on tomato (Solanum lycopersicum) roots, canavanine treatment led to a significant and direct inhibition of NO formation. documentsdelivered.comnih.gov This inhibition is dose-dependent, with higher concentrations of canavanine resulting in a more pronounced reduction in NOS-like activity. documentsdelivered.com

Table 1: Effect of this compound on Arginine-Dependent NOS-like Activity in Tomato Roots

Treatment GroupNOS-like Activity (% of Control)
Control100%
10 µM Canavanine (24h)~40%
50 µM Canavanine (24h)~30%
10 µM Canavanine (72h)~50%
50 µM Canavanine (72h)<30%
Data derived from studies on tomato root extracts, showing significant inhibition of NOS-like activity following canavanine treatment. documentsdelivered.com

Induction of Nitro-Oxidative Stress (e.g., 3-nitrotyrosine (B3424624) formation)

In plant studies, short-term treatment with canavanine has been observed to transiently enhance the production of peroxynitrite (ONOO⁻). drugbank.comweizmann.ac.il Peroxynitrite is a highly reactive and damaging RNS formed from the rapid reaction between nitric oxide and the superoxide (B77818) radical (O₂•⁻). drugbank.com Peroxynitrite can nitrate (B79036) tyrosine residues in proteins, leading to the formation of 3-nitrotyrosine. The presence of 3-nitrotyrosine is considered a stable marker of nitro-oxidative stress and protein damage. nih.gov Studies have confirmed that canavanine supplementation in tomato seedlings results in an increased concentration of 3-nitrotyrosine in root proteins, demonstrating the induction of a nitro-oxidative stress state. nih.gov

Modulation of Antioxidant Enzyme Activities (e.g., SOD, GR, GPx)

The cellular antioxidant defense system, which includes enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) reductase (GR), and glutathione peroxidase (GPx), is crucial for mitigating oxidative damage. nih.govnih.gov this compound treatment has been shown to significantly modulate the activity of these key enzymes, often leading to a compromised antioxidant capacity. documentsdelivered.comyoutube.com

In tomato roots subjected to canavanine, a notable decrease in the activity of several antioxidant enzymes was recorded. documentsdelivered.comyoutube.com

Superoxide Dismutase (SOD): The activity of SOD, which catalyzes the dismutation of the superoxide radical into molecular oxygen or hydrogen peroxide, was significantly decreased by canavanine treatment. documentsdelivered.comyoutube.com

Glutathione Reductase (GR): The activity of GR, an enzyme essential for maintaining the pool of reduced glutathione (GSH), also dropped following short-term canavanine supplementation. documentsdelivered.comweizmann.ac.il

Glutathione Peroxidase (GPx): In contrast, the activity of GPx, which reduces hydrogen peroxide and lipid hydroperoxides, was not significantly affected by canavanine treatment in the same studies. documentsdelivered.comweizmann.ac.il

This inhibition of key enzymatic antioxidants can exacerbate the oxidative stress initiated by canavanine. nih.gov

Table 2: Summary of this compound's Effect on Antioxidant Enzyme Activity in Tomato Roots

EnzymeEffect of Canavanine TreatmentReference
Superoxide Dismutase (SOD)Decreased Activity documentsdelivered.comyoutube.com
Catalase (CAT)Decreased Activity documentsdelivered.comyoutube.com
Glutathione Reductase (GR)Decreased Activity documentsdelivered.comweizmann.ac.il
Glutathione Peroxidase (GPx)Not Significantly Affected documentsdelivered.comweizmann.ac.il

Disruption of Polyamine Metabolism and Polyamine-NO Cross-talk

Polyamines, such as putrescine and spermidine, are small polycationic molecules essential for cell growth, differentiation, and stress responses. In plants and some other organisms, a primary pathway for polyamine biosynthesis begins with L-arginine. frontiersin.org Canavanine, as an arginine analogue, interferes with this pathway.

Studies in corn (Zea mays) roots have demonstrated that L-canavanine acts as a competitive inhibitor of arginine decarboxylase, the first enzyme in the arginine-dependent polyamine synthesis pathway. frontiersin.org This inhibition leads to a marked decrease in the cellular content of polyamines, particularly putrescine and spermidine, which in turn inhibits primary root elongation and cell division. frontiersin.org Similar effects have been noted in other organisms.

Furthermore, there is intricate cross-talk between polyamine metabolism and nitric oxide signaling pathways, as both originate from the common substrate L-arginine. Due to its disruptive effects on both pathways, canavanine has been utilized as an experimental tool to investigate the regulatory interactions of the polyamine-NO cross-talk in higher plants. nih.gov

Effects on Prosurvival Kinases (e.g., FAK, Akt, AMPK)

This compound has been shown to exert inhibitory effects on key prosurvival kinases, which are crucial for cell growth, proliferation, and resistance to apoptosis. In human glioblastoma cells, treatment with L-canavanine has been observed to inhibit prosurvival kinases including Focal Adhesion Kinase (FAK), Protein Kinase B (Akt), and AMP-activated protein kinase (AMPK) researchgate.net.

Research on glioblastoma cell lines demonstrated that L-canavanine treatment, particularly under arginine-deprived conditions, led to a significant reduction in the phosphorylation level of FAK nih.gov. FAK is a critical mediator of cell adhesion, migration, and survival signals, and its inactivation contributes to the disruption of these processes. Similarly, the activity of Akt, a central node in signaling pathways that promote cell survival and block apoptosis, is diminished by canavanine nih.gov. The combined treatment of canavanine and arginine deprivation was found to profoundly affect cell viability, motility, and adhesion, in part through the inhibition of these kinase pathways researchgate.netnih.gov. These effects were notably selective for cancer cells, with less dramatic impacts observed in primary rat glial cells nih.gov.

KinaseModel SystemKey FindingReference
FAK Human glioblastoma cellsCanavanine treatment, especially in arginine-free medium, reduced FAK phosphorylation. nih.gov
Akt Human glioblastoma cellsCanavanine treatment leads to inhibition of Akt, a key prosurvival kinase. researchgate.netnih.gov
AMPK Human glioblastoma cellsCanavanine was found to inhibit AMPK activity. researchgate.net

Impact on Nucleic Acid Metabolism and Cellular Structure

Disruption of RNA and DNA Metabolism (indirect mechanisms)

The primary mechanism of this compound's toxicity stems from its structural similarity to L-arginine. In canavanine-sensitive organisms, arginyl-tRNA synthetase cannot distinguish between the two amino acids, leading to the incorporation of canavanine into nascent polypeptide chains uchicago.edunih.govresearchgate.net. The synthesis of these aberrant, canavanyl proteins is the principal cause of subsequent, indirect disruptions to a multitude of cellular processes, including nucleic acid metabolism uchicago.edunih.gov.

The production of functionally impaired proteins, such as enzymes and regulatory factors essential for nucleic acid synthesis, leads to a strong inhibition of both DNA and RNA synthesis nih.govresearchgate.net. Studies in canavanine-sensitive higher plants, like Glycine max (soybean), showed that canavanine potently inhibited the incorporation of precursors for DNA, RNA, and protein, with a primary inhibition of the RNA synthesizing system suggested researchgate.net. In various cell lines, L-canavanine has been shown to inhibit DNA synthesis in a dose-dependent manner researchgate.netnih.gov. High doses can effectively block all DNA synthesis within 24 hours nih.gov. This inhibition is not a direct interaction with DNA or its precursors but a downstream consequence of compromised protein function uchicago.edunih.gov. For instance, canavanine allows for the completion of already initiated DNA chains but blocks the initiation of new replication cycles, a result consistent with the synthesis of faulty initiator proteins researchgate.net.

Process AffectedModel SystemIndirect Mechanism & Key FindingReference
RNA Synthesis Glycine max (soybean), E. coliIncorporation of canavanine into proteins leads to non-functional enzymes, resulting in a primary inhibition of the RNA synthesizing system. uchicago.edunih.govresearchgate.net
DNA Synthesis Glycine max, Balb/c-3T3 cells, Human lymphocytesCanavanyl proteins block the initiation of new DNA replication cycles. Inhibition is dose-dependent and cytostatic. researchgate.netresearchgate.netnih.govnih.gov

Effects on Cytoskeletal and Mitochondrial Network Integrity

This compound's impact extends to the structural integrity of the cell, affecting both the cytoskeleton and the mitochondrial network. The incorporation of canavanine into structural and regulatory proteins disrupts the delicate architecture and function of these networks. In glioblastoma cells, combinatory treatment with canavanine and arginine deprivation was shown to destabilize the cytoskeleton and the mitochondrial network, leading to profound changes in cell morphology, motility, and adhesion researchgate.netnih.gov.

Cellular ComponentModel SystemKey FindingReference
Cytoskeleton Human glioblastoma cellsCombined canavanine/arginine deprivation treatment destabilizes the cytoskeleton, affecting cell morphology and motility. researchgate.netnih.gov
Mitochondrial Network Human cellsCanavanine misincorporation destabilizes the mitochondrial proteome, causes loss of respiratory chain complexes, and leads to mitoribosome stalling. researchgate.netnih.gov

Alterations in Peptidoglycan Structure and Cell Wall Integrity in Microorganisms

In certain microorganisms, this compound directly impacts the integrity of the cell wall by interfering with the synthesis of peptidoglycan (PG), an essential polymer for bacterial survival and shape maintenance nih.govfao.orgdiva-portal.org. Research has shown that D-canavanine, which can be formed from L-canavanine by racemase enzymes in some bacteria, dramatically alters the PG structure in species belonging to the Rhizobiales order, such as Agrobacterium tumefaciens and Sinorhizobium meliloti nih.govfao.orgdiva-portal.org.

The primary effect of D-canavanine is the impairment of PG cross-linkage, a critical step for creating a strong, mesh-like sacculus around the bacterial cell nih.govdiva-portal.orgwikipedia.org. This interference with cross-linking weakens the cell wall and disrupts the process of cell division nih.govfao.org. The specific molecular target for this detrimental effect has been identified in A. tumefaciens. The toxic effects of D-canavanine were suppressed by a single amino acid substitution in penicillin-binding protein 3a (PBP3a), a cell division-specific PG transpeptidase responsible for forming the peptide cross-links in the septal peptidoglycan nih.govfao.orgdiva-portal.org. This demonstrates that D-canavanine's mechanism involves the direct or indirect inhibition of this specific transpeptidase, thereby compromising cell wall integrity.

Organism(s)Effect of this compoundMolecular Target/MechanismReference
Agrobacterium tumefaciens , Sinorhizobium meliloti Alters peptidoglycan (PG) structure, impairs PG cross-linkage, and disrupts cell division.The detrimental effect is linked to the function of the cell division PG transpeptidase, penicillin-binding protein 3a (PBP3a). nih.govfao.orgdiva-portal.org

Ecological and Interspecies Interactions of Dl Canavanine

Role as a Plant Defense Allelochemical

L-Canavanine, a non-proteinogenic amino acid found in high concentrations in the seeds and foliage of certain leguminous plants, serves as a potent and effective protective allelochemical. nih.govresearchgate.net Plants that produce this compound, such as those in the Leguminosae family, allocate significant nitrogen resources to its synthesis and storage. nih.gov This investment creates a formidable chemical barrier against a wide range of predators and pathogens, highlighting its crucial role in plant defense. nih.govresearchgate.net The primary mechanism of canavanine's toxicity is its structural similarity to L-arginine. wikipedia.orguchicago.edu This mimicry leads to its mistaken incorporation into nascent polypeptide chains by organisms that lack adaptive mechanisms, resulting in structurally aberrant and non-functional proteins. uchicago.edunih.gov This disruption of protein synthesis and other metabolic processes makes canavanine a powerful antimetabolite and a key component of the plant's chemical arsenal (B13267) against herbivores and disease. uchicago.edunih.gov

DL-Canavanine is a well-documented natural insecticide that deters feeding by phytophagous (plant-eating) insects. researchgate.netnih.gov Its effectiveness stems from both its direct toxicity upon ingestion and its ability to be detected and avoided by insects. nih.govplos.org This dual action makes it a highly efficient defense against insect predation. nih.gov

For insects that are not adapted to it, the consumption of this compound has severe consequences for growth and development. researchgate.net The primary mode of action is its incorporation into proteins in place of L-arginine, which leads to the synthesis of dysfunctional "canavanyl proteins". nih.govuchicago.edu This process can disrupt critical cellular functions, including RNA and DNA metabolism. uchicago.edu

Research on the tobacco hornworm (Manduca sexta) demonstrates these detrimental effects. Larvae fed a diet containing canavanine exhibit a range of symptoms, including:

Reduced body weight. researchgate.net

Prolonged developmental times. researchgate.net

Reduced fecundity and fertility. researchgate.net

Developmental abnormalities and mortality. nih.gov

Studies with esters of L-canavanine have shown varied toxicity. When administered via injection to Manduca sexta larvae, isobutyl and octyl esters were found to be significantly more lethal than canavanine itself. nih.gov However, when provided in the diet, these esters were only marginally more toxic than the parent compound, indicating different absorption and metabolic pathways. nih.gov

Table 1: Effects of this compound on Non-Adapted Insects

SpeciesObserved EffectsMechanism of ActionCitations
Manduca sexta (Tobacco Hornworm)Reduced body weight, prolonged development, reduced fecundity, mortality.Incorporation into proteins, disrupting cellular functions. researchgate.netnih.gov
Drosophila melanogaster (Fruit Fly)Avoidance behavior, toxicity upon ingestion.Activation of gustatory receptors leading to repellence. nih.govplos.org

In addition to its post-ingestive toxicity, canavanine acts as a powerful repellent, allowing some insects to avoid consuming the toxin altogether. nih.govplos.org In the fruit fly, Drosophila melanogaster, this avoidance is not a matter of smell but of taste. nih.gov Research has identified a specific G-protein-coupled receptor (GPCR), known as the DmX receptor, which functions as a gustatory receptor for L-canavanine. plos.orgnih.govconsensus.app

This receptor is expressed in the fly's bitter-sensitive gustatory receptor neurons (GRNs). nih.govplos.org When the fly's taste organs come into contact with food containing canavanine, the DmX receptor is activated. plos.orgresearchgate.net This activation triggers a specific behavioral response: the fly, which may have already extended its proboscis to feed, will prematurely retract it, thus preventing or limiting the ingestion of the toxic compound. plos.orgnih.gov Interestingly, this response differs from the reaction to other bitter compounds like caffeine, which can prevent the initial extension of the proboscis. nih.gov The gene encoding the DmX receptor, named mangetout (mtt), is essential for this repellent effect; flies with a disrupted mtt gene no longer avoid canavanine. plos.orgnih.gov This discovery demonstrates that insects have evolved specific molecular sensors, outside of the main Gustatory Receptor (Gr) family, to detect and avoid plant-based toxins. plos.org

Table 2: Behavioral Repellence of L-Canavanine in Drosophila melanogaster

ComponentRoleDescriptionCitations
Stimulus L-CanavanineA natural plant insecticide and repellent. nih.govplos.org
Receptor DmX ReceptorAn orphan GPCR that functions as a gustatory receptor for L-canavanine. plos.orgnih.govnih.gov
Location Bitter-sensitive Gustatory Receptor NeuronsNeurons in the fly's taste organs where the DmX receptor is expressed. plos.orgnih.gov
Behavioral Response Premature Proboscis RetractionUpon tasting canavanine, the fly retracts its proboscis, ceasing to feed. plos.orgnih.gov

The defensive properties of this compound extend beyond insects to include a range of plant pathogens like bacteria and fungi. researchgate.netjst.go.jp Its broad-spectrum toxicity makes it a valuable allelochemical for protecting plants, particularly seeds, from microbial attack. researchgate.netfrontiersin.org For example, L-canavanine extracted from alfalfa seeds has been shown to have a stringent inhibitory effect on the bacterium Bacillus cereus. researchgate.net The mechanism, similar to its effect on insects, involves the bacterium utilizing L-canavanine instead of L-arginine, leading to the production of altered, non-functional proteins and ultimately cell death. researchgate.net

A more complex interaction has been observed in the soil microbiome. The soil bacterium Pseudomonas putida can convert plant-produced L-canavanine into its D-isomer, D-canavanine. nih.gov While P. putida is tolerant to this compound, the D-canavanine it produces has a potent effect on competing bacteria from the Rhizobiales order, such as the plant pathogen Agrobacterium tumefaciens and the nitrogen-fixing symbiont Sinorhizobium meliloti. nih.govdiva-portal.orgbiorxiv.org D-canavanine dramatically alters the peptidoglycan structure of these bacteria, impairing the cross-linkage of the cell wall, which disrupts cell division and reduces fitness. nih.gov This demonstrates a sophisticated ecological role where a plant allelochemical is modified by one microbe to act as a weapon against another.

Allelopathy is the chemical inhibition of one plant by another. flvc.org this compound functions as a potent allelochemical, suppressing the growth of competing plant species. jst.go.jpfrontiersin.org This action helps canavanine-producing plants, such as hairy vetch (Vicia villosa), to control weeds and dominate their immediate environment. frontiersin.org The primary mechanism of this allelopathic activity is the suppression of arginine metabolism in susceptible plants. frontiersin.org Studies have shown that L-canavanine can inhibit the root growth of other plants and suppress the division of lettuce protoplasts, demonstrating its phytotoxic effects at a cellular level. researchgate.netfrontiersin.org By releasing canavanine into the soil through root exudates or the decomposition of residues, these plants can effectively reduce competition for resources like light, water, and nutrients. frontiersin.orgagriculturejournals.cz

Deterrence of Phytophagous Insects (Insecticidal Properties)

Herbivore and Microbial Adaptations to this compound

Despite the potent toxicity of this compound, some specialist herbivores and microbes have evolved sophisticated adaptations to overcome this chemical defense. wikipedia.orgnih.gov These organisms are able to colonize canavanine-rich plants, often using the compound as a food source, thereby turning a potent toxin into a nutritional benefit. wikipedia.orgresearchgate.net

One of the most well-studied examples is the bruchid beetle, Caryedes brasiliensis, which feeds exclusively on the canavanine-laden seeds of Dioclea megacarpa. wikipedia.orgresearchgate.net This beetle has evolved a highly efficient detoxification pathway. It first cleaves canavanine into canaline (B555070) and urea (B33335). wikipedia.org The canaline, which is also a potent insecticide, is then further metabolized into homoserine and ammonia (B1221849). wikipedia.org This process not only neutralizes the toxin but also allows the beetle to utilize the nitrogen from canavanine to synthesize its own amino acids, effectively using the plant's chemical weapon as a primary source of nitrogen for its development. wikipedia.org

Another adaptive strategy is seen in the larvae of the tobacco budworm, Heliothis virescens. This insect can tolerate high dietary concentrations of canavanine by preventing its incorporation into its proteins. wikipedia.org It achieves this through two key mechanisms: the expression of canavanine hydrolase, an enzyme that breaks down L-canavanine, and the presence of a highly selective arginyl-tRNA synthetase that can effectively discriminate between arginine and canavanine, thus avoiding the creation of faulty proteins. wikipedia.org

Microbial adaptations are also notable. The bacterium Pseudomonas canavaninivorans has been identified for its ability to grow on canavanine as its sole source of carbon and nitrogen. nih.gov It utilizes a specific enzyme, canavanine-γ-lyase, to degrade canavanine into homoserine and hydroxyguanidine, channeling the products into its metabolism. nih.gov This ability allows it to thrive in environments where canavanine is present, such as the rhizosphere of canavanine-producing legumes. nih.gov

Table 3: Mechanisms of Adaptation to this compound

OrganismAdaptation StrategyMechanismCitations
Caryedes brasiliensis (Bruchid Beetle)Metabolic Detoxification & UtilizationCleaves canavanine into canaline, then to homoserine and ammonia, using it as a nitrogen source. wikipedia.orgresearchgate.net
Heliothis virescens (Tobacco Budworm)Selective Avoidance of IncorporationEmploys canavanine hydrolase and a highly selective arginyl-tRNA synthetase to prevent canavanine from entering its proteins. wikipedia.orgnih.gov
Pseudomonas canavaninivorans (Bacterium)Metabolic Degradation & UtilizationUses a canavanine-γ-lyase to break down canavanine for use as a carbon and nitrogen source. nih.gov
Pseudomonas putida (Bacterium)Metabolic Conversion & ToleranceConverts L-canavanine to D-canavanine, which it is tolerant to, and uses D-canavanine to inhibit competing microbes. nih.gov

Evolutionary Adaptation of Specialized Herbivores

The high toxicity of canavanine, which arises from its mistaken incorporation into proteins in place of arginine, exerts strong selective pressure on plant-eating insects. uchicago.edunih.gov This has led to the evolution of specialized herbivores that have developed remarkable adaptations to not only tolerate but, in some cases, thrive on a canavanine-rich diet. wikipedia.orgnih.gov The coevolutionary arms race between plants producing toxins and the herbivores that consume them often results in a close matching of plant defense and herbivore offense mechanisms. nih.gov

Adaptation in specialist herbivores can manifest through the up-regulation of multiple detoxification genes, particularly those encoding Cytochrome P450 monooxygenases (P450s). nih.gov For instance, studies on the Colorado potato beetle have shown that a significant portion of its P450 genes are induced by both host plant toxins and synthetic pesticides, suggesting a shared mechanism of xenobiotic adaptation. nih.gov This indicates that the evolutionary challenge posed by plant allelochemicals like canavanine can drive the development of broad detoxification capabilities. nih.govescholarship.org In some insect species, adaptation to specific plant tissues is observed; the four-eyed milkweed beetle (Tetraopes tetrophthalmus), which feeds on milkweed roots as larvae, shows physiological adaptations specifically matched to the toxins present in the roots. nih.gov

Biochemical Detoxification Mechanisms (e.g., to Homoserine)

Specialized herbivores have evolved sophisticated biochemical pathways to neutralize this compound. A primary strategy involves the enzymatic breakdown of canavanine into less harmful or even useful compounds.

A well-documented example is the bruchid beetle, Caryedes brasiliensis, a seed predator of the canavanine-producing plant Dioclea megacarpa. This beetle can metabolize canavanine by first hydrolyzing it to L-canaline and urea. The canaline is then further detoxified via reductive deamination to produce L-homoserine and ammonia. wikipedia.org This process not only neutralizes the toxic antimetabolite but also allows the beetle to utilize canavanine as a primary source of nitrogen for synthesizing its own amino acids during development. wikipedia.org

Similarly, the larvae of the tobacco budworm, Heliothis virescens, can withstand high dietary concentrations of canavanine. wikipedia.org Their detoxification mechanism involves a gastrointestinal enzyme, canavanine hydrolase, which efficiently cleaves L-canavanine into L-homoserine and hydroxyguanidine. wikipedia.org This rapid breakdown prevents the toxic amino acid from being absorbed and incorporated into the insect's proteins. wikipedia.org

In the microbial world, a similar detoxification pathway has been identified in certain rhizosphere-associated bacteria like Pseudomonas species. These bacteria possess a novel pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme called canavanine-γ-lyase. nih.gov This enzyme catalyzes the elimination of hydroxyguanidine from canavanine, yielding homoserine as a final product, which can then enter central metabolism. nih.gov

Table 1: Examples of Canavanine Detoxification Pathways

Organism Key Enzyme(s) Detoxification Products Reference
Caryedes brasiliensis (Bruchid Beetle) Arginase, Reductive Deaminase L-Canaline, Urea, L-Homoserine, Ammonia wikipedia.org
Heliothis virescens (Tobacco Budworm) Canavanine Hydrolase, Arginine Kinase L-Homoserine, Hydroxyguanidine wikipedia.org

Enzymatic Discrimination and Avoidance of Incorporation

The primary mechanism of canavanine toxicity is its incorporation into nascent polypeptide chains by arginyl-tRNA synthetase (ArgRS), an enzyme that fails to distinguish it from arginine. uchicago.eduresearchgate.net This leads to the synthesis of structurally abnormal and non-functional "canavanyl proteins". uchicago.eduresearchgate.net

Specialized herbivores have overcome this challenge by evolving highly specific enzymes that prevent this molecular mimicry. The key adaptation lies in the ArgRS enzyme itself. While the ArgRS of most canavanine-sensitive organisms readily accepts canavanine, the ArgRS in adapted species exhibits a high degree of discrimination, preferentially binding to arginine and rejecting canavanine. researchgate.net This ensures the fidelity of protein synthesis even in the presence of high canavanine concentrations. researchgate.net

In addition to a discriminatory synthetase, some organisms possess a "proofreading" or "editing" mechanism. For example, some bacteria have a canavanyl-tRNA deacylase (CtdA) that specifically hydrolyzes canavanyl-tRNAArg, the incorrectly formed molecule. researchgate.net This effectively removes the "mistake" before the canavanine can be incorporated into a protein by the ribosome. researchgate.net In the tobacco budworm, Heliothis virescens, the combination of rapid detoxification (as mentioned in 5.2.2) and the ability of its protein synthesis machinery to avoid canavanine incorporation results in barely measurable levels of the toxin in its proteins. wikipedia.org

Interactions with Soil Microbial Communities

This compound exuded from the roots of leguminous plants, such as hairy vetch (Vicia villosa), can act as an allelochemical that significantly influences the surrounding soil microbial environment. nih.govfrontiersin.org This interaction shapes the composition and metabolic activity of the microbial community in the rhizosphere. nih.gov

Impact on Microbial Biomass and Species Composition

The introduction of L-canavanine into the soil can significantly alter the microbial community's structure and diversity. nih.gov Research on hairy vetch has shown that this non-proteinogenic amino acid can either limit or stimulate the growth of specific bacterial groups. nih.govfrontiersin.org

In one study, the application of L-canavanine to soil led to a notable shift in the relative abundance of major bacterial phyla. The abundance of Firmicutes and Actinobacteria increased, while the populations of Proteobacteria and Acidobacteria decreased, particularly at higher canavanine concentrations (500 nmol/g soil). nih.govfrontiersin.org This selective effect demonstrates that canavanine released by plant roots can actively structure the soil microbial community, potentially to the plant's benefit. nih.gov

Table 2: Effect of L-Canavanine on Soil Microbial Phyla Abundance

Microbial Phylum Change in Abundance with Canavanine Reference
Firmicutes Increase nih.govfrontiersin.org
Actinobacteria Increase nih.govfrontiersin.org
Proteobacteria Decrease nih.govfrontiersin.org

Bacterial Utilization Pathways and Rhizosphere Dynamics

While canavanine is toxic to many organisms, certain soil bacteria have evolved the ability to use it as a nutrient source. nih.gov A novel bacterium, Pseudomonas canavaninivorans, has been isolated from the rhizosphere and is capable of using canavanine as its sole source of both carbon and nitrogen. microbiologyresearch.org

The specific degradation pathway has been identified in certain Pseudomonas and Rhizobiales species. nih.gov It involves a key enzyme, canavanine-γ-lyase, which converts canavanine into homoserine and hydroxyguanidine. nih.gov The homoserine is then channeled into the tricarboxylic acid (TCA) cycle through the action of other enzymes, including homoserine dehydrogenase and aspartate-semialdehyde dehydrogenase. nih.gov The genetic instructions for this entire pathway are often located together in an operon, which also includes an ABC transporter likely responsible for importing canavanine into the bacterial cell. nih.gov The ability of these root-associated bacteria to specifically utilize canavanine suggests an adaptation to the vicinity of canavanine-producing legumes, contributing to the unique chemical dynamics of the rhizosphere. nih.gov

Symbiotic Relationships (e.g., Legume-Rhizobiales interactions)

The exudation of canavanine by legumes appears to play a crucial role in mediating their symbiotic relationships with nitrogen-fixing bacteria of the order Rhizobiales. nih.govnih.gov Legumes may release canavanine into the rhizosphere to selectively favor the growth of compatible rhizobia, which have evolved resistance to this antimetabolite, while suppressing other, potentially competing or pathogenic, microbes. nih.gov

This symbiotic optimization is highlighted by the discovery of canavanine resistance mechanisms in rhizobia. For example, Mesorhizobium tianshanense, a symbiont of licorice plants, possesses a gene, msiA, that encodes an exporter protein. nih.gov The expression of this gene is induced by canavanine and is essential for pumping the compound out of the bacterial cell, thereby conferring resistance. nih.gov This resistance is critical for the bacteria's ability to adhere to root hairs and survive in the canavanine-rich rhizosphere of its host. nih.gov

Furthermore, canavanine may act as more than just a selective agent; it could also function as a signaling molecule. nih.gov Its presence may signal to free-living rhizobia to initiate the symbiotic process. nih.gov The fact that canavanine-degrading enzymes, like canavanine-γ-lyase, are found in symbiotic Rhizobiales suggests that the compound can also serve as a nutrient source for these bacteria, potentially supporting nodulation and infection during early root development. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
L-Canavanine
L-Arginine
L-Homoserine
L-Canaline
Urea
Ammonia
Hydroxyguanidine
Aspartate
Fumarate
Aspartate-semialdehyde
Pyridoxal 5'-phosphate (PLP)
Syrioside
Aspecioside
Flavonoids
Luteolin
Nod factor
L-3,4-dihydroxyphenylalanine (L-dopa)
5-hydroxy-L-tryptophan
Sotolone
Cyanamide
Nitric oxide
Guanidine (B92328)
Ornithine
Methionine
Cystathionine

Methodologies for Dl Canavanine Research

Analytical and Quantification Techniques

The choice of analytical technique for canavanine is often dictated by the sample matrix, the required sensitivity and specificity, and the available instrumentation. Early methods relied on chemical reactions that produce a colored product, while modern approaches leverage chromatographic separation to resolve canavanine from structurally similar compounds, particularly its analogue, arginine.

Spectrophotometric, or colorimetric, methods represent a foundational approach for the quantification of canavanine. These methods are often valued for their simplicity and speed, making them suitable for rapid screening of a large number of samples. medigraphic.com One of the most established colorimetric methods is based on the Fearon reaction, which was adapted for the specific determination of canavanine. rsc.orgnih.gov

The methodology involves the reaction of canavanine with pentacyanoaminoferrate(II) (PCAF), also known as sodium nitroprusside, in the presence of an oxidizing agent like potassium persulphate under controlled pH conditions. rsc.orgpsu.edu The optimization of this reaction is critical for its selectivity, especially to avoid interference from the structurally similar amino acid, arginine. psu.edu The reaction produces a colored complex, and the absorbance is typically measured in the visible spectrum, around 520 nm. rsc.orgpsu.edu Studies have focused on optimizing parameters such as reagent preparation, pH, buffer composition, and oxidant concentration to enhance the reaction's specificity and sensitivity for canavanine. rsc.orgpsu.edu While cost-effective, these methods can be susceptible to interference from other metabolites in the sample, which may necessitate the use of more advanced techniques for confirmation. medigraphic.com

ParameterDetailsSource(s)
Reagent Pentacyanoaminoferrate(II) (PCAF) rsc.org, psu.edu
Oxidizing Agent 1% Potassium Persulphate psu.edu
pH 7 (Phosphate Buffer) rsc.org, psu.edu
Detection Wavelength 520 nm rsc.org, psu.edu
Key Advantage Rapid screening, cost-effective medigraphic.com
Key Limitation Potential for interference from other metabolites medigraphic.com

A summary of typical parameters for the spectrophotometric determination of canavanine.

Chromatographic methods offer superior specificity and sensitivity compared to spectrophotometric assays by physically separating canavanine from other compounds in a mixture before detection.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative identification of canavanine. nih.gov This method is particularly useful for screening extracts from sources like alfalfa seeds and sprouts. nih.govnih.gov The separation is achieved on a stationary phase, such as a microsilica gel plate, using a mobile phase, which is typically a mixture of an organic solvent and water. nih.govcrsubscription.com For canavanine, a common mobile phase is an ethyl alcohol-water mixture (e.g., 70:30 v/v). nih.gov

After the mobile phase moves up the plate, the plate is dried, and a visualization reagent is applied to detect the separated compounds as spots. youtube.com Since amino acids are typically colorless, a staining reagent is required. youtube.comorientjchem.org For canavanine, a specific color development can be achieved using a 1% solution of ammonium (B1175870) disodium (B8443419) pentacyanoammineferrate II. nih.gov The method has a reported sensitivity of 50 micrograms and can effectively distinguish canavanine-containing extracts (alfalfa, clover) from those that are negative for the compound (broccoli, radish). nih.gov

ParameterDescriptionSource(s)
Stationary Phase Microsilica gel plates nih.gov, nih.gov
Mobile Phase Ethyl alcohol-water (70:30) nih.gov
Visualization Reagent 1% Ammonium disodium pentacyanoammineferrate II nih.gov
Application Qualitative identification in seed extracts and sprout water nih.gov, nih.gov
Sensitivity 50 µg nih.gov

A summary of system parameters for the Thin-Layer Chromatography (TLC) analysis of canavanine.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the precise quantification of canavanine. medigraphic.comnih.gov Most HPLC methods for canavanine utilize reversed-phase (RP) chromatography, typically with a C18 column. nih.govresearchgate.net Since canavanine lacks a strong native chromophore, direct detection using a Diode Array Detector (DAD) or UV detector is challenging. myfoodresearch.com Therefore, pre-column derivatization is almost always necessary to attach a UV-absorbing or fluorescent tag to the canavanine molecule, making it detectable. medigraphic.comnih.govmyfoodresearch.com

The derivatized canavanine is then separated from other derivatized amino acids using a gradient elution with a mobile phase commonly consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often containing an acid like trifluoroacetic acid (TFA). researchgate.net The DAD detector monitors the effluent from the column at a specific wavelength corresponding to the maximum absorbance of the derivatized product. researchgate.netresearchgate.net This approach has been successfully applied to quantify canavanine in various samples, including alfalfa extracts. nih.govoup.com

ParameterExample SpecificationSource(s)
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov, medigraphic.com
Column Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) researchgate.net
Mobile Phase Gradient of Methanol and 0.03% Trifluoroacetic Acid (TFA) in water researchgate.net
Detection Diode Array Detector (DAD) at 280 nm researchgate.net
Requirement Pre-column derivatization is typically essential for detection nih.gov, myfoodresearch.com
Application Quantification in plant extracts like alfalfa nih.gov, oup.com

An example of HPLC-DAD method parameters used for the analysis of plant extracts containing canavanine.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is exceptionally well-suited for separating highly polar compounds like canavanine, which may show poor retention in reversed-phase systems. researchgate.netnih.govmdpi.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. nih.govuva.nl This setup facilitates the retention of polar analytes. mdpi.com

Coupling HILIC with tandem mass spectrometry (HILIC-MS/MS) provides a highly sensitive and specific method for canavanine analysis. researchgate.net The high organic content of the mobile phase is advantageous for electrospray ionization (ESI), leading to enhanced signal intensity in the mass spectrometer. nih.govuva.nl This technique allows for the accurate quantification of canavanine at low concentrations in complex matrices like legumes and animal feed. researchgate.net A validated HILIC-MS/MS method for L-canavanine reported a limit of quantification (LOQ) and a linear response in the concentration range of 1.25 - 25 µg L⁻¹. researchgate.net The use of MS/MS detection provides structural confirmation, ensuring reliable identification and quantification of the target analyte. researchgate.netmdpi.comnih.gov

ParameterDetailsSource(s)
Chromatography Mode Hydrophilic Interaction Liquid Chromatography (HILIC) researchgate.net, nih.gov
Stationary Phase Polar columns (e.g., ZIC-p-HILIC) researchgate.net, nih.gov
Mobile Phase High percentage of organic solvent (e.g., acidified acetonitrile) with an aqueous component researchgate.net, uva.nl
Detection Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) researchgate.net
Key Advantage Excellent retention and separation of polar compounds; high sensitivity and specificity researchgate.net, 34]
Application Accurate quantification in complex matrices like legumes and fish feed researchgate.net

A summary of HILIC-MS/MS method parameters for the quantification of canavanine.

Pre-column derivatization is a critical step in the analysis of canavanine by HPLC with UV or fluorescence detection. myfoodresearch.com This process involves a chemical reaction that attaches a chromophoric or fluorophoric tag to the amino acid before it is injected into the HPLC system. Several reagents are commonly used for this purpose.

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. myfoodresearch.comnih.gov This makes it a popular choice for sensitive fluorescence detection. However, OPA does not react with secondary amines, and the resulting derivatives can sometimes be unstable. myfoodresearch.commdpi.com

Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): This is a widely used derivatizing agent that reacts with both primary and secondary amino groups under alkaline conditions (pH 9.5-10) and elevated temperatures. researchgate.net The resulting dansyl-amino acids are stable and can be detected by both UV and fluorescence detectors, offering flexibility. researchgate.netpiwet.pulawy.plnih.gov This method has been successfully applied to the analysis of amino acids in complex protein hydrolysates. nih.govresearchgate.net

Diethyl ethoxymethylenemalonate (DEEMM): DEEMM is another effective reagent for the pre-column derivatization of amino acids. nih.govresearchgate.net A method using DEEMM for the analysis of canavanine and other free amino acids in Vicia disperma seeds by RP-HPLC has been developed. nih.govsigmaaldrich.com The resulting derivatives are reported to be very stable, which is advantageous for the analysis of large batches of samples. The method demonstrated good linearity, a limit of detection of 0.15 µM, a limit of quantification of 0.50 µM, and high accuracy with 99% recovery. nih.gov

Dabsylated derivatives (DABS-Cl): 4-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) reacts with amino acids to form colored dabsyl-amino acid derivatives. medigraphic.comnih.gov These derivatives are highly stable and have a strong absorbance in the visible wavelength region (around 436 nm), where fewer matrix components interfere. mdpi.comnih.gov The derivatization procedure is straightforward, and the method provides high sensitivity and reproducible results, making it suitable for analyzing physiological samples. researchgate.netnih.gov

Derivatizing AgentAbbreviationTarget GroupsDetection ModeKey FeaturesSource(s)
o-PhthalaldehydeOPAPrimary aminesFluorescenceFast reaction; high sensitivity; derivatives can be unstable. nih.gov, myfoodresearch.com
5-Dimethylaminonaphthalene-1-sulfonyl chlorideDansyl chloridePrimary & Secondary aminesUV, FluorescenceStable derivatives; versatile detection. researchgate.net, nih.gov
Diethyl ethoxymethylenemalonateDEEMMAmino acidsUVVery stable derivatives; good for large sample batches. nih.gov, researchgate.net
4-Dimethylaminoazobenzene-4'-sulfonyl chlorideDABS-ClPrimary & Secondary aminesVisibleHighly stable colored derivatives; detection in visible range reduces interference. medigraphic.com, nih.gov

A comparison of common pre-column derivatization reagents used for the HPLC analysis of canavanine.

Sample Preparation and Extraction Procedures

The accurate study of DL-Canavanine necessitates robust and efficient sample preparation and extraction techniques from various biological matrices, including plant tissues and animal-based samples.

For plant materials, particularly legumes where canavanine is abundant, extraction often begins with the homogenization of the tissue. A common procedure involves extracting free amino acids from an acetone (B3395972) powder of the plant material (e.g., cotyledons) using an acidified aqueous ethanol (B145695) solution (e.g., 50% ethanol containing 0.2 N H2SO4) overnight at a low temperature (3°C). researchgate.net Another approach for seeds, such as those from Vicia disperma, involves derivatizing seed extracts with reagents like diethyl ethoxymethylenemalonate (DEEMM) before analysis by reversed-phase high-performance liquid chromatography (RP-HPLC). sigmaaldrich.com This pre-column derivatization is a common strategy, with other reagents like dansyl chloride and orthophthalaldehyde (OPA) also being utilized. researchgate.net

In the case of sword beans (Canavalia gladiata), an effective extraction method involves adding hot water to the beans before an overnight soaking period. nih.gov For legumes and related animal feed, a simple and rapid extraction procedure using acidified acetonitrile has been developed, followed by analysis using Hydrophilic Interaction Liquid Chromatography coupled to tandem mass spectrometry (HILIC-MS/MS). researchgate.net Spectrophotometric methods, while older, have also been used, involving a color reaction with pentacyanoaminoferrate. psu.edu

The following table summarizes various extraction methods for this compound.

Sample MatrixExtraction MethodAnalytical Technique
Jack Bean (Canavalia ensiformis) CotyledonsOvernight extraction of acetone powder with acidified aqueous ethanol. researchgate.netNot specified
Vicia disperma SeedsDerivatization of extracts with diethyl ethoxymethylenemalonate (DEEMM). sigmaaldrich.comReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Sword Beans (Canavalia gladiata)Addition of hot water prior to overnight soaking. nih.govDabsylated derivatives with RP-HPLC
Legumes and Fish FeedExtraction with acidified acetonitrile. researchgate.netHydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
Lentil Vetch SeedsAcidic extraction. psu.eduSpectrophotometry with pentacyanoaminoferrate

Biochemical and Molecular Biology Approaches

Radiotracer studies using isotopically labeled canavanine, particularly L-[guanidinooxy-14C]canavanine, are fundamental for tracking its metabolic fate and incorporation into macromolecules. These studies provide a direct and quantitative measure of canavanine's absorption, distribution, and transformation within an organism.

A radiometric assay was developed to accurately measure the incorporation of [14C]canavanine into newly synthesized proteins. nih.gov This method is also applicable for tracking [14C]arginine incorporation, allowing for direct comparative studies. nih.gov Such techniques have been employed to investigate protein synthesis in the hemolymph of insects like Manduca sexta and Heliothis virescens. nih.gov

In studies with developing jack bean plants (Canavalia ensiformis), L-[guanidinooxy-14C]canavanine was injected into the cotyledons to trace its movement. researchgate.net Results showed significant transport of canavanine from the cotyledons to the aerial parts of the plant, but not to the roots. researchgate.net In rats, the metabolism of L-[guanidinooxy-14C]canavanine was investigated following intravenous, subcutaneous, and oral administration. documentsdelivered.com A significant portion of the radiolabel was recovered in the urine, primarily as [14C]urea, indicating that canavanine is metabolized by arginase. documentsdelivered.com These studies demonstrate the utility of radiolabeling in elucidating the pathways of canavanine transport, metabolism, and excretion. researchgate.netdocumentsdelivered.com

The toxic effects of canavanine are largely attributed to its incorporation into proteins in place of arginine. uchicago.edu Quantitative proteomics and mass spectrometry (MS) have become indispensable tools for directly detecting and quantifying this misincorporation.

Modern proteomic workflows can identify canavanine within a peptide sequence by treating it as a post-translational modification (PTM) of arginine, identifiable by a specific mass shift. nih.govmdpi.com This approach allows for the direct observation of canavanyl-peptides in complex protein digests. For instance, in a study on Pseudomonas canavaninivorans, canavanine incorporation was detected as an arginine modification with a mass shift of +2 during data evaluation by mass spectrometry. nih.gov

Quantitative studies have been performed to determine the extent of incorporation. In human glioblastoma cells cultured in an arginine-free medium containing 50 µM canavanine for 48 hours, it was observed that approximately 12.6% of all arginine sites were occupied by canavanine. nih.gov This was determined by labeling cells with a heavy isotope of arginine and then measuring the proportion of light (canavanine-containing) versus heavy peptides. nih.gov Comparative proteomics has also been used to identify proteins that are upregulated in response to canavanine treatment, such as a B3/4 editing domain-like protein in P. canavaninivorans that helps prevent canavanine incorporation. nih.gov These powerful MS-based techniques provide direct evidence of canavanine incorporation and allow for the quantification of this event, offering insights into the molecular basis of its cytotoxicity. nih.govnih.gov

The substitution of arginine with canavanine can alter the structure and function of proteins. nih.gov Electrophoretic and other biophysical techniques are used to analyze these conformational changes.

Electrophoretic methods, such as SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and isoelectric focusing, can reveal differences between normal and canavanyl-proteins. In studies with IMR-90 fibroblasts, the banding patterns of proteins labeled in the presence of canavanine were found to differ from those of proteins made in the presence of arginine, as detected by both isoelectric focusing and SDS-PAGE. nih.gov This difference was observable as early as 15 minutes after canavanine treatment. nih.gov However, in other systems like Escherichia coli, electrophoretic analysis showed that arginine- and canavanine-containing envelope proteins were qualitatively the same, though quantitative differences suggested that some canavanyl-proteins were degraded more rapidly. nih.gov

The incorporation of canavanine is believed to result in aberrant proteins because the oxyguanidino group of canavanine is less basic than the guanidino group of arginine, disrupting crucial ionic bonds that stabilize protein structure. nih.gov This can lead to misfolded proteins that are often targeted for degradation. nih.gov Double-label protein-turnover experiments in Manduca sexta larvae confirmed that canavanine-containing proteins were degraded preferentially compared to their arginine-containing counterparts. nih.gov These analytical techniques are crucial for understanding the structural and stability consequences of replacing arginine with its toxic analog.

This compound can act as a substrate or inhibitor for enzymes that normally process arginine, leading to significant alterations in cellular metabolism. Enzymatic activity assays are critical for quantifying these effects.

A primary target of canavanine is arginyl-tRNA synthetase, the enzyme responsible for charging tRNA with arginine for protein synthesis. uchicago.edunih.gov Canavanine is a substrate for this enzyme in many species, leading to its incorporation into proteins. uchicago.edu However, the efficiency of this reaction varies. The arginyl-tRNA synthetase from the canavanine-producing jack bean discriminates against canavanine much more effectively than the enzyme from the non-producing soybean, a key mechanism for avoiding autotoxicity. nih.gov

Canavanine also affects other enzymes in arginine metabolism. Arginase, which hydrolyzes arginine to ornithine and urea (B33335), can also act on canavanine. oup.com In chicks, dietary canavanine was found to significantly reduce kidney arginase activity. nih.gov Similarly, in sheep spleen tissue, L-canavanine was shown to be a non-competitive inhibitor of arginase. researchgate.net In tomato roots, canavanine inhibits arginine-dependent nitric oxide synthase (NOS)-like activity. frontiersin.org Conversely, canavanine treatment can also lead to increased activity of other enzymes, such as S-nitrosoglutathione reductase (GSNOR) in tomato roots. frontiersin.org

The table below summarizes the effect of canavanine on the activity of various enzymes.

EnzymeOrganism/TissueEffect of Canavanine
Arginyl-tRNA SynthetaseSoybeanActs as a substrate. nih.gov
Arginyl-tRNA SynthetaseJack BeanPoor substrate (high discrimination). nih.gov
ArginaseChick KidneyReduced activity. nih.gov
ArginaseSheep SpleenNon-competitive inhibition. researchgate.net
NOS-like enzymeTomato RootsInhibition of activity. frontiersin.org
S-Nitrosoglutathione Reductase (GSNOR)Tomato RootsIncreased activity. frontiersin.org
Superoxide (B77818) Dismutase (SOD)Tomato RootsDecreased activity. frontiersin.org
Phenylalanine Ammonia-Lyase (PAL)Tomato RootsInhibition at high concentrations, stimulation after prolonged exposure. nih.gov

Exposure to this compound can induce cellular stress, leading to changes in gene expression as the cell attempts to mitigate the toxic effects. These changes are often studied using molecular biology techniques to quantify messenger RNA (mRNA) levels.

A common response to the accumulation of abnormal proteins, such as canavanyl-proteins, is the unfolded protein response (UPR). researchgate.netmdpi.com In human glioblastoma cells, canavanine treatment was found to enhance the endoplasmic reticulum (ER) stress evoked by arginine deprivation, a condition known to induce the UPR. nih.gov This was confirmed by observing an increase in the ER stress marker GRP78. nih.gov

However, the response to canavanine is not always a classic stress response. In Saccharomyces cerevisiae, canavanine treatment did not significantly induce the expression of heat shock genes like HSP42 and SSA3, which are typically activated by other proteotoxic stressors. researchgate.net In contrast, studies in chicken embryo fibroblasts showed that canavanine treatment rapidly increased the synthesis of three specific proteins (p22, p76, and p95), similar to the effect of a heat shock. nih.gov

In plants, the effects on gene expression are also complex. In tomato roots, canavanine treatment modified the expression of genes encoding antioxidant enzymes. frontiersin.org For example, after 24 hours, genes for FeSOD, SODCP.2, and SOD3 were upregulated, but longer exposure led to downregulation of some of these same genes. frontiersin.org Similarly, canavanine variously modified the expression of genes encoding phenylalanine ammonia-lyase (PAL) and polyphenol oxidases. nih.gov These studies highlight that the cellular response to canavanine at the gene expression level is nuanced and can differ significantly between organisms and experimental conditions. frontiersin.orgresearchgate.netnih.gov

In vitro and Ex vivo Model Systems

In vitro cell culture models are indispensable for elucidating the molecular mechanisms underlying this compound's biological effects, particularly its anti-proliferative and cytotoxic properties. Various human cancer cell lines have been used to study how canavanine impacts cell viability, growth, and death pathways.

A fundamental mechanism of canavanine's action is its incorporation into proteins in place of L-arginine, which leads to the synthesis of structurally aberrant proteins that can lose their function. nih.govpeerj.com This process is particularly effective in cells that are dependent on an external supply of arginine. Studies have shown that depriving cancer cells of L-arginine in the culture medium significantly enhances their sensitivity to L-canavanine. nih.govnih.gov

Research using glioblastoma cell lines (U251MG and U87MG) demonstrated that a combination of arginine deprivation and canavanine treatment profoundly decreased cell viability, altered cell morphology, and impaired migration and adhesion. nih.gov At the molecular level, this combination inhibited key pro-survival kinases like FAK and Akt and induced apoptotic cell death. nih.gov Quantitative proteomics confirmed the direct incorporation of canavanine into newly synthesized proteins in these cells. nih.gov Similar pro-apoptotic and anti-proliferative effects have been observed in pancreatic, colon, and lung cancer cell lines. nih.govpeerj.com Studies on the human colonic tumor cell line HT-29 showed that a 24-hour exposure to L-canavanine resulted in an exponential decrease in cell survival. nih.gov

The table below summarizes findings from various cell culture studies.

Cell LineCell TypeKey FindingsReferences
U251MG, U87MGHuman GlioblastomaDecreased viability, impaired motility and adhesion, cytoskeleton destabilization, and induction of apoptosis under arginine deprivation. nih.gov
HT-29Human Colon CarcinomaCytostatic effect and time-dependent decrease in cell survival (clonogenicity). Enhanced cytotoxicity of gamma-radiation. nih.gov
HeLaHuman Cervical CarcinomaSynergistic potentiation of cytotoxicity when combined with doxorubicin (B1662922) or cisplatin, especially under arginine deprivation. nih.govpeerj.com
Caco-2Human Colorectal AdenocarcinomaSynergistic potentiation of cytotoxicity when combined with doxorubicin or cisplatin. nih.govpeerj.com
MIA PaCa-2, BxPC-3Human Pancreatic CarcinomaInhibition of proliferation. Synergistic cytotoxicity with chemotherapeutic drugs. sigmaaldrich.comnih.govpeerj.com
Hep G2, SK-HEP-1Human Hepatocellular CarcinomaSynergistic potentiation of cytotoxicity when combined with doxorubicin or cisplatin. nih.govpeerj.com

Bioindicator assays are crucial for evaluating the potential toxicological impact of chemical compounds. The Allium cepa (onion) root tip test is a widely used and validated in vivo plant-based system for assessing cytotoxicity (inhibition of cell division) and genotoxicity (damage to genetic material). jst.go.jpresearchgate.netscispace.com The test is effective due to the large chromosomes and active cell division in the root meristematic tissue. jst.go.jpresearchgate.net

In studies investigating L-canavanine, the Allium cepa test revealed significant dose-dependent toxic effects. jst.go.jpresearchgate.net The primary parameters measured include macroscopic indicators like germination percentage and root length, and microscopic indicators such as the mitotic index (MI) and the frequency of chromosomal aberrations (CAs). jst.go.jp

The table below details the effects of L-canavanine observed in the Allium cepa bioassay.

ParameterObserved Effect of L-CanavanineToxicology EndpointReferences
Root Growth/LengthSignificant, dose-dependent inhibition.Phytotoxicity / General Toxicity jst.go.jp
Germination PercentageDose-dependent reduction.Phytotoxicity jst.go.jp
Mitotic Index (MI)Significant decrease, indicating inhibition of cell division.Cytotoxicity jst.go.jpresearchgate.net
Chromosomal Aberrations (CAs)Increased frequency of stickiness, bridges, vagrant chromosomes, C-metaphase.Genotoxicity / Clastogenicity jst.go.jpresearchgate.net
Micronucleus (MN) FrequencySignificant increase.Genotoxicity / Clastogenicity jst.go.jpresearchgate.net

Insect feeding and developmental bioassays are fundamental for characterizing the entomotoxic properties of this compound. These assays typically involve incorporating the compound into an artificial diet that is then fed to a canavanine-sensitive insect species. The tobacco hornworm, Manduca sexta, is a classic model organism for this research. nih.govresearchgate.net

When M. sexta larvae are fed a diet containing L-canavanine, they exhibit a range of deleterious effects. The primary mechanism is the incorporation of canavanine into newly synthesized proteins by arginyl-tRNA synthetase, leading to the production of aberrant, non-functional proteins. nih.gov This has been demonstrated directly through the analysis of specific proteins, such as lysozyme, which showed that replacing arginine residues with canavanine resulted in a significant loss of catalytic activity. nih.gov

Developmental bioassays reveal that canavanine consumption leads to severe growth retardation, developmental abnormalities, and mortality. researchgate.net For example, studies have documented prolonged developmental times and reduced fecundity in insects exposed to canavanine. researchgate.net Research on Drosophila melanogaster (fruit fly) showed that while adult flies could survive on a canavanine diet, their offspring died during the larval stages, indicating a profound effect on development. nih.gov Interestingly, these flies also display a behavioral avoidance response to canavanine, suggesting they can taste it as a repellent. nih.gov

In contrast, some insects have evolved resistance. The bruchid beetle, Caryedes brasiliensis, which feeds exclusively on canavanine-rich seeds, possesses a highly active urease enzyme system that detoxifies canavanine by degrading it, allowing the insect to use it as a nitrogen source. nih.gov

The table below summarizes results from various insect bioassays.

Insect SpeciesAssay TypeKey FindingsReferences
Manduca sexta (Tobacco Hornworm)Dietary IncorporationIncorporation into proteins (e.g., lysozyme), loss of protein function, growth inhibition, developmental abnormalities, mortality. nih.govresearchgate.netnih.gov
Drosophila melanogaster (Fruit Fly)Dietary Incorporation / Behavioral AssayLarval lethality in offspring of exposed adults; acts as a behavioral repellent. nih.gov
Caryedes brasiliensis (Bruchid Beetle)Natural FeedingSpecialized detoxification pathway (urease activity) allows it to use canavanine as a primary nitrogen source. nih.gov
Heliothis virescens (Tobacco Budworm)Dietary ToleranceTolerates high levels of canavanine due to detoxification enzymes (canavanine hydrolase) in the gut. wikipedia.org

Plant growth inhibition assays are used to investigate the allelopathic properties of this compound. Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.gov Canavanine, produced by many leguminous plants, acts as a potent allelochemical, suppressing the growth of competing plants and microbes. jst.go.jpresearchgate.netfrontiersin.org

These assays typically involve exposing seeds or seedlings of a susceptible plant species to canavanine in a controlled environment. Common methods include immersion tests, microdrop tests on seedlings, or germination tests on a substrate (like agar (B569324) or filter paper) containing canavanine. nih.govresearchmap.jp Researchers measure parameters such as seed germination rate, root elongation, and shoot or leaf sheath growth. nih.govtandfonline.com

Studies have demonstrated that L-canavanine significantly inhibits root elongation and development in various plants, including corn (Zea mays), tomato (Solanum lycopersicum), and lettuce (Lactuca sativa). researchmap.jptandfonline.comnih.gov In corn seedlings, canavanine inhibited primary root elongation, lateral root formation, and DNA synthesis in the root meristem. tandfonline.com In tomato, canavanine caused shorter, thicker roots with fewer lateral roots and was shown to alter the levels of reactive nitrogen and oxygen species. nih.gov The inhibitory effect of canavanine can often be reversed or reduced by the simultaneous application of L-arginine, which competes with canavanine for the same metabolic pathways. nih.govtandfonline.com Protoplast co-culture methods have also been used to show that canavanine strongly inhibits the cell division of lettuce protoplasts at low concentrations. researchmap.jp

The table below summarizes the findings of plant growth inhibition assays.

Plant SpeciesAssay TypeObserved Inhibitory EffectsReferences
Zea mays (Corn)Seedling IncubationInhibition of primary root elongation, lateral root differentiation, and DNA synthesis. tandfonline.com
Oryza sativa (Rice)Immersion / Microdrop TestInhibition of second leaf sheath elongation. nih.gov
Solanum lycopersicum (Tomato)Seedling ApplicationRestriction of root elongation, malformations in root morphology (shorter, thicker roots). nih.gov
Lactuca sativa (Lettuce)Protoplast Co-cultureStrong inhibition of protoplast cell division. researchmap.jp
Vicia villosa (Hairy Vetch)Root Exudate AnalysisCanavanine is released as a root exudate, affecting soil microbial communities. frontiersin.org

Future Research Frontiers in Dl Canavanine Biochemistry and Ecology

Elucidation of Regulatory Networks in Biosynthesis and Catabolism

The precise molecular control governing the production of canavanine in leguminous plants and its subsequent breakdown by adapted organisms remains a significant area for future investigation. While the core biosynthetic pathway in plants like the jack bean and the catabolic route in specialist insects such as Caryedes brasiliensis have been outlined, the complex regulatory networks that manage these processes are largely unknown. wikipedia.orgresearchgate.net

Future research will focus on identifying the specific transcription factors, signaling molecules, and environmental triggers that modulate the expression of genes involved in canavanine metabolism. For instance, studies on yeast have shown that canavanine exposure impacts the RTG (Retrograde to the Genome) signaling pathway, which is involved in sensing mitochondrial dysfunction and regulating metabolic gene expression. biorxiv.org This suggests that similarly complex signaling cascades likely govern canavanine tolerance and metabolism in higher organisms. A key frontier is to map these networks in canavanine-accumulating plants to understand how they produce and store vast quantities of this toxic compound without succumbing to autotoxicity. Furthermore, identifying the genetic and enzymatic regulation of detoxification pathways, such as the recently discovered canavanine-γ-lyase in Pseudomonas and Rhizobiales species, will provide critical insights into the co-evolutionary dynamics between plants and microbes. nih.gov

High-Resolution Structural Biology of Canavanyl Proteins and Enzyme Complexes

The toxicity of canavanine stems from its incorporation into nascent polypeptide chains, leading to the formation of structurally aberrant "canavanyl proteins". uchicago.eduresearchgate.net While this principle is well-established, a significant frontier lies in obtaining high-resolution three-dimensional structures of these aberrant proteins to understand precisely how their function is compromised.

Molecule/ComplexKnown InformationFuture Research GoalPotential TechniqueReference
Arginyl-tRNA Synthetase (Human) + CanavanineCrystal structure solved at 2.80 Å resolution. rcsb.orgAchieve sub-atomic resolution to analyze electronic effects of the oxyguanidino group.High-Flux Synchrotron X-ray Crystallography rcsb.orgpdbj.org
Arginyl-tRNA Synthetase (Adapted Insect, e.g., Caryedes brasiliensis)Functionally known to discriminate against canavanine. wikipedia.orgSolve the 3D structure to identify the basis of substrate discrimination.X-ray Crystallography, Cryo-EM wikipedia.org
Functional Canavanyl Proteins (e.g., Canavanyl-Actin, Canavanyl-Tubulin)Known to be produced and cause dysfunction. researchgate.netDetermine the high-resolution structure to visualize conformational changes and loss-of-function mechanisms.Cryo-EM, In-cell NMR researchgate.netnih.gov
Canavanine-γ-lyaseEnzyme identified in bacteria responsible for canavanine degradation. nih.govSolve the enzyme structure with and without bound canavanine to elucidate the catalytic mechanism.X-ray Crystallography nih.gov

Advanced Proteomic and Metabolomic Profiling of Organisms Interacting with DL-Canavanine

The advent of high-throughput 'omics' technologies offers an unprecedented opportunity to move beyond single-protein or metabolite analyses and capture a systems-level view of canavanine interactions. Future research will heavily rely on advanced proteomic and metabolomic profiling to map the global changes within an organism upon exposure to canavanine.

Proteomic studies, using techniques like Data-Independent Acquisition (DIA) mass spectrometry, can provide a comprehensive, quantitative profile of the entire proteome. mdpi.com A key frontier is to apply these methods to compare canavanine-sensitive insects (e.g., Manduca sexta) with canavanine-resistant specialists (e.g., Caryedes brasiliensis) under a canavanine diet. wikipedia.orgnih.gov This would reveal entire suites of proteins involved in stress response, detoxification, and metabolic compensation that underpin resistance. mdpi.com Similarly, metabolomic profiling of canavanine-producing plants like Medicago sativa and the herbivores that consume them will uncover the full spectrum of metabolic perturbations, potentially identifying novel detoxification metabolites and downstream biochemical consequences. nih.govresearchgate.net

Organism TypeExperimental Condition'Omics' ApproachPrimary Research QuestionReference
Sensitive Herbivore (e.g., Manduca sexta)Control Diet vs. Canavanine-containing DietQuantitative Proteomics (DIA-MS)Which protein pathways (e.g., UPR, apoptosis) are most significantly perturbed by canavanine incorporation? mdpi.comnih.gov
Resistant Herbivore (e.g., Caryedes brasiliensis)Control Diet vs. Canavanine-containing DietQuantitative Proteomics (DIA-MS)What unique detoxification and metabolic enzymes are upregulated to handle a high canavanine load? wikipedia.orgmdpi.com
Canavanine-producing Plant (e.g., Dioclea megacarpa)Comparison of tissues (seed, leaf, root)Non-targeted Metabolomics (LC-MS/MS)What is the complete metabolic network associated with canavanine biosynthesis, transport, and storage? wikipedia.org
Rhizosphere Soil around Canavanine-exuding RootsBulk Soil vs. Rhizosphere SoilMetagenomics and MetabolomicsHow does canavanine exudation alter microbial community structure and the soil metabolome? nih.gov

Detailed Characterization of Receptor-Ligand Interactions in Repellence Mechanisms

Many insects avoid consuming canavanine, an interaction critical for plant defense. nih.gov This avoidance is mediated by the chemosensory system, but the precise molecular details of receptor-ligand binding are a key research frontier. scienceopen.com In Drosophila, the gustatory (taste) receptors Gr8a and Gr66a have been identified as essential for detecting and avoiding L-canavanine, likely by forming a heterodimeric receptor complex. nih.govjneurosci.org

Future research must expand these findings to agriculturally significant pests, identifying their orthologous canavanine receptors. The ultimate goal in this area is to determine the high-resolution structure of a canavanine receptor, such as the Gr8a/Gr66a complex, while it is bound to canavanine. This would provide an atomic-level map of the binding pocket and reveal the specific molecular interactions that confer sensitivity and specificity. Such structural information is a prerequisite for the rational design of novel, highly specific antifeedants for crop protection. Furthermore, the role of olfaction (smell) in canavanine avoidance is almost entirely unexplored. mdpi.com Future studies could screen libraries of insect olfactory receptors to determine if any respond to canavanine or to volatile compounds specifically released by canavanine-producing plants.

Unraveling Complex Molecular Cross-talk Pathways in Cellular Stress Responses

Canavanine-induced proteotoxicity triggers a cascade of cellular stress responses. researchgate.net A major future challenge is to move beyond identifying individual stress pathways and begin to unravel the complex molecular "cross-talk" between them. The incorporation of canavanine into proteins is known to induce the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress. nih.gov However, how these pathways integrate with other critical cellular processes like apoptosis (programmed cell death), autophagy (cellular recycling), and metabolic signaling remains poorly understood.

Recent studies on cancer cells have shown that canavanine treatment activates pro-apoptotic kinases like SAPK/JNK and p38, and increases levels of the ER stress-induced transcription factor ATF4. nih.gov In yeast, canavanine sensitivity is linked to the TORC1 and RTG metabolic signaling pathways. biorxiv.org Future research will utilize systems biology approaches, combining proteomics, transcriptomics, and phosphoproteomics, to build comprehensive network models of the canavanine-induced stress response. This will allow scientists to identify critical nodes and feedback loops that determine whether a cell adapts to the stress or commits to apoptosis, offering a deeper understanding of canavanine's mode of action.

Ecological Roles in Underexplored Plant-Microbe and Plant-Herbivore Interactions

The ecological functions of canavanine extend far beyond simple herbivore deterrence. umt.edu Two particularly promising frontiers are its roles in mediating plant-microbe interactions in the soil and its influence on complex multi-trophic interactions.

Plant-Microbe Interactions: Recent evidence shows that canavanine is exuded from the roots of plants like hairy vetch and alfalfa, where it acts as an allelochemical that significantly alters the soil microbial community and metabolic pathways. nih.govnih.govmdpi.com A key future direction is to investigate how canavanine shapes the rhizosphere microbiome across different ecosystems and its specific impact on beneficial symbionts like nitrogen-fixing rhizobia. nih.gov The discovery that some symbiotic bacteria possess canavanine degradation pathways suggests a complex co-evolutionary relationship, where canavanine may act as both a defensive toxin against some microbes and a signaling molecule or nutrient source for others. nih.gov

Plant-Herbivore Interactions: While canavanine is a potent defense against many generalist herbivores, its role in structuring interactions with specialist herbivores and their natural enemies is a major underexplored area. researchgate.netresearchgate.net For example, the bruchid beetle Caryedes brasiliensis not only tolerates the high canavanine content of its host plant's seeds but also uses it as a nitrogen source for its own development. wikipedia.org A fascinating and unanswered question is whether this sequestration of canavanine provides the beetle with a chemical defense against its own predators and parasitoids. Investigating these tritrophic interactions is essential for a complete ecological understanding of canavanine's role in nature.

Development of Novel Research Tools and Analytical Methodologies

Progress in understanding this compound is intrinsically linked to the development of more powerful research tools and analytical methods. While established methods like HPLC are available, there is a pressing need for techniques that offer greater speed, sensitivity, and applicability in complex biological and environmental samples. medigraphic.comnih.gov

A significant frontier is the advancement of mass spectrometry-based methods, such as Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS), for the high-throughput quantification of canavanine and its metabolites in diverse matrices like plant tissues, insect hemolymph, and soil exudates. researchgate.net Another exciting area is the creation of novel molecular tools for in vivo analysis. This includes the synthesis of fluorescently-labeled canavanine analogs that would allow researchers to visualize its uptake, trafficking, and incorporation into proteins within living cells in real-time using advanced microscopy. The development of genetically encoded biosensors—proteins engineered to fluoresce or produce a signal in the presence of canavanine—could enable dynamic monitoring of canavanine concentrations in specific plant tissues or even within the gut of a feeding herbivore. Finally, the application of powerful gene-editing technologies like CRISPR-Cas9 will be instrumental in creating precise genetic knockouts of biosynthesis or detoxification genes, enabling definitive functional studies in both plants and insects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.